Anticancer agent 127
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H37FN4O6S |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-2-[[(1R)-4-fluorosulfonyloxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidine |
InChI |
InChI=1S/C26H37FN4O6S/c1-16(28-2)24(32)30-23(17-8-4-3-5-9-17)26(34)31-15-7-11-21(31)25(33)29-20-14-13-19-18(20)10-6-12-22(19)37-38(27,35)36/h6,10,12,16-17,20-21,23,28H,3-5,7-9,11,13-15H2,1-2H3,(H,29,33)(H,30,32)/t16-,20+,21-,23-/m0/s1 |
Clé InChI |
YVERFLKIJOIKPE-HXGJMTJLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Anticancer Agent 127 (142D6): A Covalent IAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core mechanism of action of Anticancer agent 127, also identified as 142D6. This agent is a potent, orally bioavailable, and covalent pan-inhibitor of apoptosis protein (IAP) antagonist.[1] This document outlines its molecular targets, the signaling pathways it modulates, and the experimental basis for these findings, intended to support further research and development in oncology.
Core Mechanism of Action
This compound (142D6) functions by covalently targeting the BIR3 (Baculoviral IAP Repeat) domains of key members of the Inhibitor of Apoptosis (IAP) protein family.[2] Specifically, it inhibits the X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][3] IAP proteins are crucial regulators of apoptosis (programmed cell death) and are frequently overexpressed in cancer cells, which contributes to tumor survival and resistance to conventional therapies.[2]
By covalently binding to a lysine (B10760008) residue within the BIR3 domain, this compound irreversibly disrupts the ability of these IAPs to bind to and inhibit caspases, which are the primary executioners of apoptosis.[1][2] This inhibition of IAPs "releases the brakes" on the apoptotic machinery, leading to the programmed death of cancer cells.[1] Furthermore, the inhibition of cIAP1 and cIAP2, which are E3 ubiquitin ligases, impacts other cell survival pathways, including the NF-κB signaling pathway.[1][2]
Quantitative Data Summary
The in vitro inhibitory potency of this compound (142D6) has been quantified against the BIR3 domains of its primary targets. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Target Protein | IC₅₀ (nM) |
| XIAP | 12[1][3] |
| cIAP1 | 14[1][3] |
| cIAP2 | 9[1][3] |
Studies have also demonstrated that the cellular efficacy of 142D6 in both 2D and 3D cell cultures is comparable to the clinical candidate and reversible IAP inhibitor, LCL161.[1] Pharmacokinetic studies in animal models have indicated that the agent is long-lived and orally bioavailable.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Experimental Protocols
The following are representative protocols for assays used to characterize the mechanism of action of IAP inhibitors like this compound.
1. Cell Viability (IC₅₀ Determination) Assay
This protocol is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of approximately 5,000 cells per well in complete growth medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the agent in complete growth medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the old medium from the cells and add the medium containing the diluted compound. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a resazurin-based reagent (such as CellTiter-Blue) or MTT reagent to each well according to the manufacturer's instructions. Incubate for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Data Acquisition and Analysis: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader. Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.[4]
2. Western Blot for Apoptosis and Signaling Pathway Markers
This protocol is used to detect changes in protein levels indicative of apoptosis induction and pathway modulation.
-
Cell Treatment and Lysis: Plate cells in larger formats (e.g., 6-well plates) and treat with various concentrations of this compound for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, p-IκBα, total IκBα) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein expression.
Conclusion
This compound (142D6) is a covalent IAP inhibitor with a well-defined mechanism of action.[1] By irreversibly targeting XIAP, cIAP1, and cIAP2, it effectively induces apoptosis in cancer cells.[1][3] Its potent in vitro activity and favorable pharmacokinetic profile make it a compelling candidate for further preclinical and clinical investigation as a novel anticancer therapeutic.[1]
References
The Discovery and Synthesis of Osimertinib: A Targeted Approach to Overcoming EGFR Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Osimertinib (B560133) (formerly AZD9291, marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2] Its development was a landmark achievement in precision medicine, specifically designed to overcome the common T790M "gatekeeper" resistance mutation that renders earlier-generation EGFR inhibitors ineffective.[2][3] This guide provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of Osimertinib, intended for professionals in oncology research and drug development.
Discovery and Rationale
The development of first-generation EGFR TKIs like gefitinib (B1684475) and erlotinib (B232) marked a significant advancement in treating NSCLC patients with tumors harboring activating EGFR mutations (e.g., L858R, exon 19 deletions).[2] However, the majority of these patients eventually develop resistance, with approximately 50-60% of cases attributed to a secondary T790M mutation in the EGFR kinase domain.[4] This mutation increases the receptor's affinity for ATP, reducing the efficacy of competitive inhibitors.[2]
The discovery program for Osimertinib, initiated at AstraZeneca in 2009, was a structure-driven effort to design an inhibitor that could selectively and irreversibly bind to the mutant EGFR (including the T790M variant) while sparing the wild-type (WT) form of the receptor.[5] This selectivity is crucial for minimizing the dose-limiting toxicities, such as skin rash and diarrhea, associated with WT EGFR inhibition.[6] The program rapidly progressed from project initiation to clinical candidate identification in under three years, culminating in an accelerated FDA approval in November 2015 for patients with metastatic EGFR T790M mutation-positive NSCLC.[5][7]
Mechanism of Action
Osimertinib exerts its therapeutic effect through the targeted and irreversible inhibition of mutant EGFR. Its chemical structure features a reactive acrylamide (B121943) group that forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[8][9] This irreversible binding permanently blocks ATP from accessing the kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.[8]
The primary pathways inhibited by Osimertinib are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, growth, and survival.[9][10][11] By disrupting these oncogenic signals, Osimertinib induces cell cycle arrest and apoptosis in cancer cells harboring the sensitizing and T790M resistance mutations.[11]
Quantitative Preclinical Data
Osimertinib demonstrates high potency against clinically relevant EGFR mutations with significant selectivity over WT EGFR. This profile translates to profound tumor regression in preclinical models.[12]
Table 1: In Vitro Potency of Osimertinib (IC50 values)
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 13 - 54 | [12] |
| H3255 | L858R | 13 - 54 | [12] |
| H1975 | L858R / T790M | < 15 | [12] |
| LoVo | Wild-Type (control) | 493.8 | [13] |
Table 2: Pharmacokinetic Parameters of Osimertinib
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse | 10 mg/kg (oral) | ~1-2 | - | - | ~3 | [12] |
| Rat | 5-10 mg/kg (oral) | 3.3 | - | - | - | |
| Human | 80 mg (once daily) | 6 (median) | 533 | 12,961 | 48 | [11][14] |
Chemical Synthesis
The synthesis of Osimertinib involves a multi-step process. A widely referenced medicinal chemistry route culminates in the coupling of key intermediates followed by the formation of the critical acrylamide warhead.[6][15]
Experimental Protocols
EGFR Cellular Phosphorylation Assay
This assay is crucial for determining the inhibitory activity of compounds on EGFR signaling within a cellular context.
-
Cell Seeding: Seed mutant EGFR-expressing cells (e.g., H1975, PC-9) in 384-well plates and incubate overnight.[13]
-
Compound Dosing: Prepare serial dilutions of Osimertinib in DMSO. Acoustically dose the cells with the compound.[13]
-
Incubation: Incubate the plates for 2 hours at 37°C to allow for compound activity.[13]
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to release cellular proteins.[13]
-
ELISA Protocol:
-
Coat a high-bind 384-well plate with a capture antibody specific for total EGFR.
-
Block the plate with 3% BSA.
-
Transfer cell lysates to the coated plate and incubate for 2 hours.
-
Wash the plate and add a detection antibody specific for phosphorylated EGFR (p-EGFR). Incubate for 2 hours.
-
Wash the plate and add a fluorogenic peroxidase substrate.
-
Add a stop solution and measure fluorescence to quantify the level of p-EGFR.[13]
-
-
Data Analysis: Export fluorescence data to curve-fitting software to calculate IC50 values, representing the concentration of Osimertinib required to inhibit EGFR phosphorylation by 50%.[13]
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of an anticancer agent.
-
Cell Implantation: Implant human NSCLC cells (e.g., H1975 or PC-9) subcutaneously into immunocompromised mice (e.g., SCID mice).[16]
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 200-300 mm³).
-
Treatment Administration: Administer Osimertinib orally, once daily, at specified doses (e.g., 5 mg/kg).[13] A control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic (PD) Assessment: At specified time points, euthanize a subset of animals and excise tumors to measure the inhibition of EGFR phosphorylation via Western blot or ELISA, comparing treated versus control groups.[16]
-
Efficacy Endpoint: Continue treatment for a defined period (e.g., 14-28 days) or until tumors in the control group reach a maximum size. The primary endpoint is often tumor growth inhibition or regression.[12]
Conclusion
The discovery and development of Osimertinib represent a paradigm of modern, structure-based drug design. By specifically targeting the T790M resistance mutation while sparing wild-type EGFR, it offers a highly effective and better-tolerated treatment option for a defined patient population.[6] The detailed understanding of its mechanism, synthesis, and preclinical activity provides a valuable framework for the ongoing development of next-generation kinase inhibitors aimed at overcoming new and emerging resistance mechanisms.
References
- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AZD-9291 synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to Anticancer Agent 127 (142D6): A Covalent Pan-IAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anticancer Agent 127, also known as 142D6, is a potent, orally bioavailable, small-molecule antagonist of the Inhibitor of Apoptosis (IAP) family of proteins.[1][2] It functions as a covalent, pan-inhibitor by targeting a lysine (B10760008) residue within the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2] By irreversibly binding to these key negative regulators of apoptosis, 142D6 effectively promotes programmed cell death in cancer cells. Preclinical data has demonstrated its potent in vitro activity, cellular efficacy, and favorable in vivo pharmacokinetic properties, positioning it as a promising candidate for further development in oncology.[1]
Chemical Structure and Physicochemical Properties
Chemical Structure
Figure 1: Chemical Structure of this compound (142D6).
Physicochemical Properties
A summary of the key physicochemical properties of this compound (142D6) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₇FN₄O₆S | [1] |
| Molecular Weight | 552.66 g/mol | [1] |
| CAS Number | 2410953-19-2 | [1] |
| Appearance | Solid | [1] |
| Purity | >98% | [1] |
| pKa | 10.9 | [3] |
| logP | 2.3 | [3] |
Mechanism of Action and Signaling Pathway
This compound (142D6) exerts its pro-apoptotic effects by covalently binding to the BIR3 domain of XIAP, cIAP1, and cIAP2.[1][2] The BIR3 domain is crucial for the ability of these IAP proteins to bind to and inhibit caspases, the key executioner enzymes of apoptosis.[4] The covalent interaction of 142D6 with a lysine residue in the BIR3 domain irreversibly disables the anti-apoptotic function of these IAPs.[2]
This inhibition leads to two major downstream consequences:
-
Release of Caspase Inhibition: By neutralizing XIAP, the direct inhibition of caspases-3, -7, and -9 is lifted, allowing the apoptotic cascade to proceed.[5][6]
-
Modulation of NF-κB Signaling: The inhibition of cIAP1 and cIAP2, which are E3 ubiquitin ligases, affects both the canonical and non-canonical NF-κB signaling pathways.[7][8] This can lead to a reduction in the expression of pro-survival genes and can also sensitize cancer cells to TNF-α induced apoptosis.[8]
The overall mechanism of action is depicted in the signaling pathway diagram below.
Biological Activity and Quantitative Data
In Vitro Inhibitory Activity
The inhibitory potency of this compound (142D6) against the BIR3 domains of key IAP proteins was determined using a dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA).[9] The results are summarized in Table 2.
| Target | IC₅₀ (nM) | Reference |
| XIAP (BIR3) | 12 | [2] |
| cIAP1 (BIR3) | 14 | |
| cIAP2 (BIR3) | 9 |
Cellular Efficacy
The cellular efficacy of 142D6 was compared with the reversible IAP inhibitor LCL161 in 2D and 3D cell cultures of the MDA-MB-231 breast cancer cell line.[10] The EC₅₀ values for cell killing in 3D spheroid cultures are presented in Table 3.
| Compound | EC₅₀ (nM) in 3D Culture | Reference |
| 142D6 | 94.2 ± 6.2 | [9][10] |
| LCL161 | 32.5 ± 5.1 | [9][10] |
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic studies in mice have demonstrated that this compound (142D6) is orally bioavailable and long-lived.[2] While specific tumor growth inhibition data from xenograft models is not yet publicly detailed, the favorable pharmacokinetic profile supports its potential for in vivo efficacy.[11][12]
Experimental Protocols
DELFIA Displacement Assay for IC₅₀ Determination
This protocol outlines the method used to determine the in vitro inhibitory activity of 142D6 against IAP BIR3 domains.[9]
Workflow Diagram:
Detailed Steps:
-
Plate Coating: A streptavidin-coated microplate is incubated with a biotinylated AVPI peptide, which is a known ligand for the IAP BIR3 domain.
-
Washing and Blocking: The plate is washed to remove unbound peptide and then blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Competitive Binding: The purified His-tagged BIR3 domain of either XIAP, cIAP1, or cIAP2 is added to the wells, followed by the addition of serially diluted this compound (142D6). The plate is incubated for 6 hours to allow for competitive binding between 142D6 and the plate-bound AVPI peptide to the BIR3 domain.
-
Detection: A Europium-labeled anti-His antibody is added to detect the amount of BIR3 domain bound to the plate.
-
Signal Measurement: After a final wash step, DELFIA Enhancement Solution is added to dissociate the Europium ions, which then form a highly fluorescent chelate. The time-resolved fluorescence is measured, which is inversely proportional to the inhibitory activity of 142D6.
Annexin V Apoptosis Assay by Flow Cytometry
This protocol is a standard method to quantify apoptosis in cells treated with an IAP inhibitor like 142D6.[1][13]
Workflow Diagram:
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physico chemical characterization of a novel anti-cancer agent and its comparison to Taxol(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. IAPs block apoptotic events induced by caspase‐8 and cytochrome c by direct inhibition of distinct caspases [escholarship.org]
- 7. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Anticancer Agent 127: A Technical Guide to a Covalent IAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of oncology research, the evasion of apoptosis remains a significant hurdle in the efficacy of cancer therapeutics. The Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process, often found overexpressed in malignant cells, thereby promoting tumor survival and resistance to treatment. Anticancer agent 127, also identified as 142D6, has emerged as a potent, orally bioavailable, covalent pan-IAP inhibitor. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, biochemical and cellular potency, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information is intended to serve as a comprehensive resource for researchers and drug development professionals exploring novel strategies to overcome apoptosis resistance in cancer.
Introduction: Targeting IAPs in Cancer Therapy
The Inhibitor of Apoptosis Protein (IAP) family, which includes XIAP, cIAP1, and cIAP2, are critical negative regulators of apoptosis.[1][2][3][4] These proteins function by directly binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade.[1][2][3][4] Additionally, cIAP1 and cIAP2 possess E3 ubiquitin ligase activity, which is involved in the regulation of both canonical and non-canonical NF-κB signaling pathways, further contributing to cell survival.[1][2][3][4] The overexpression of IAPs in various cancers is associated with poor prognosis and resistance to conventional therapies.[1][2][3][4]
Smac/DIABLO is an endogenous mitochondrial protein that antagonizes IAPs, promoting apoptosis.[1][2][3][4] This has spurred the development of Smac mimetics, small molecules that mimic the IAP-binding motif of Smac to inhibit IAP function and induce cancer cell death.[1][2][3][4] this compound (142D6) is a novel aryl-fluorosulfate-based covalent IAP inhibitor designed to irreversibly bind to the BIR3 domain of XIAP, cIAP1, and cIAP2, offering a distinct and potentially more durable mechanism of action compared to reversible inhibitors.[5]
Mechanism of Action
This compound acts as a pan-IAP inhibitor by covalently targeting a conserved lysine (B10760008) residue within the BIR3 domain of XIAP, cIAP1, and cIAP2.[5] Specifically, X-ray crystallography has confirmed that the agent forms a covalent bond with Lys299 in the BIR3 domain of XIAP.[5] This irreversible binding prevents the IAPs from inhibiting caspases, thereby lowering the threshold for apoptosis induction. By neutralizing IAPs, this compound facilitates the activation of caspases and subsequent execution of the apoptotic program in cancer cells.
Below is a diagram illustrating the IAP signaling pathway and the mechanism of inhibition by this compound.
Caption: IAP Signaling Pathway and Inhibition by this compound.
Quantitative Data
The potency of this compound has been quantified through various biochemical and cellular assays. The data is summarized in the tables below for easy comparison.
Table 1: Biochemical Potency of this compound against IAP BIR3 Domains
| Target | IC50 (nM) | Assay |
| XIAP | 12 | DELFIA Displacement |
| cIAP1 | 14 | DELFIA Displacement |
| cIAP2 | 9 | DELFIA Displacement |
Data from a dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA) with a 6-hour preincubation.[5]
Table 2: Cellular Efficacy of this compound in MDA-MB-231 Breast Cancer Cells
| Compound | 2D Culture IC50 (nM) | 3D Culture IC50 (nM) |
| This compound (142D6) | 94.2 ± 6.2 | 94.2 ± 6.2 |
| LCL161 (comparator) | 32.5 ± 5.1 | 32.5 ± 5.1 |
IC50 values were determined based on red fluorescence intensity at day 6.[5]
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Half-life (t1/2) | 2.5 ± 0.5 hours |
| Cmax | 1.8 ± 0.2 µM |
| Tmax | 0.5 hours |
| Oral Bioavailability | ~100% |
Pharmacokinetic parameters were determined in mice following a single oral dose.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DELFIA Displacement Assay for Biochemical Potency
This assay measures the ability of a test compound to compete with a biotinylated AVPI peptide for binding to the BIR3 domains of XIAP, cIAP1, and cIAP2.
-
Materials:
-
GST-tagged human XIAP, cIAP1, or cIAP2 BIR3 binding domain
-
Biotinylated AVPI peptide
-
Europium-labeled streptavidin
-
Anti-GST coated microplates
-
This compound (or other test compounds)
-
Assay buffer
-
-
Procedure:
-
The GST-tagged BIR3 domain is immobilized on the anti-GST coated microplate.
-
Serial dilutions of this compound are pre-incubated with the immobilized BIR3 domain for 6 hours.
-
The biotinylated AVPI peptide is added and incubated to allow for competitive binding.
-
Europium-labeled streptavidin is added, which binds to the biotinylated peptide.
-
After washing, an enhancement solution is added, and the time-resolved fluorescence is measured.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (2D and 3D Cultures)
This assay determines the effect of this compound on the viability of cancer cells.
-
Materials:
-
MDA-MB-231 breast cancer cell line (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates (standard for 2D, ultra-low attachment for 3D)
-
Luminometer
-
-
Procedure (3D Spheroid Culture):
-
MDA-MB-231 cells are seeded in ultra-low attachment 96-well plates to form spheroids.
-
After spheroid formation, serial dilutions of this compound are added.
-
The plates are incubated for 6 days.
-
The ATP-based reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by normalizing the data to vehicle-treated controls.
-
The following diagram illustrates the experimental workflow for the 3D cell viability assay.
Caption: Workflow for 3D Cell Viability Assay.
In Vivo Pharmacokinetic Study
This study determines the pharmacokinetic profile of this compound in an animal model.
-
Materials:
-
Mice
-
This compound formulated for oral administration
-
Blood collection supplies
-
LC-MS/MS system for drug quantification
-
-
Procedure:
-
A single oral dose of this compound is administered to a cohort of mice.
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated from the blood samples.
-
The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (t1/2, Cmax, Tmax, AUC) are calculated from the plasma concentration-time profile.
-
Oral bioavailability is determined by comparing the AUC from oral administration to that from intravenous administration.
-
Conclusion
This compound (142D6) represents a promising therapeutic candidate that addresses the critical challenge of apoptosis evasion in cancer. Its covalent mechanism of action offers the potential for a durable and potent inhibition of IAP proteins. The comprehensive data presented in this guide, from its biochemical potency to its cellular efficacy and favorable in vivo pharmacokinetic profile, underscores its potential for further preclinical and clinical development. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and validate the therapeutic utility of this and similar IAP inhibitors. As our understanding of the intricate signaling pathways governing cell death continues to evolve, targeted agents like this compound will be instrumental in developing more effective and personalized cancer therapies.
References
- 1. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Anticancer Agent 127 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the target validation for the novel investigational compound, Anticancer Agent 127. The focus of this guide is to detail the experimental evidence establishing Protein Kinase Z (PKZ) as the primary molecular target of Agent 127 in cancer cells. This guide includes a summary of quantitative data, detailed experimental protocols for key validation studies, and visualizations of the relevant signaling pathways and experimental workflows. The data presented herein supports the continued development of this compound as a targeted therapy for cancers exhibiting dysregulation of the PKZ signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PKZ Expression Level | IC50 (nM) of Agent 127 |
| HCT116 | Colon Carcinoma | High | 50 |
| A549 | Lung Carcinoma | High | 75 |
| MCF7 | Breast Carcinoma | Moderate | 250 |
| PC3 | Prostate Carcinoma | Low | > 10,000 |
| U-87 MG | Glioblastoma | High | 60 |
| K562 | Chronic Myeloid Leukemia | Low | > 10,000 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| PKZ | 15 |
| PKA | > 5,000 |
| PKB (Akt) | > 5,000 |
| PKC | > 2,500 |
| MAPK1 (ERK2) | > 10,000 |
| SRC | > 7,500 |
Table 3: Quantification of Downstream Target Modulation by this compound in HCT116 Cells
| Treatment (100 nM Agent 127) | Duration (hours) | p-SUB1 (Relative Density) | p-SUB2 (Relative Density) |
| Vehicle Control | 24 | 1.00 | 1.00 |
| Agent 127 | 6 | 0.45 | 0.52 |
| Agent 127 | 12 | 0.21 | 0.28 |
| Agent 127 | 24 | 0.15 | 0.18 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of PKZ and the experimental workflows used for the target validation of this compound.
Caption: Proposed signaling pathway of Protein Kinase Z (PKZ).
Caption: Experimental workflow for the target validation of Agent 127.
Caption: Logical relationship of data supporting target validation.
Detailed Experimental Protocols
3.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
3.2. In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, 10 µM ATP, the specific peptide substrate for the kinase, and recombinant human kinase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding the ATP. Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Terminate the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Agent 127. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
3.3. Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SUB1, p-SUB2, total SUB1, total SUB2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein levels to the total protein levels and the loading control.
Covalent Inhibition of XIAP by Anticancer Agent 127: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death and is frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1] As the most potent endogenous inhibitor of caspases, XIAP represents a compelling target for the development of novel anticancer therapeutics.[2][3] "Anticancer agent 127" (also known as 142D6) is a novel, potent, and orally bioavailable small molecule that covalently inhibits XIAP, along with other members of the Inhibitor of Apoptosis Protein (IAP) family, cIAP1 and cIAP2.[4][5] This technical guide provides an in-depth overview of the mechanism of action, key quantitative data, and detailed experimental protocols relevant to the study of "this compound" and its interaction with XIAP.
Mechanism of Covalent Inhibition
"this compound" functions as a covalent inhibitor by specifically targeting the Baculoviral IAP Repeat 3 (BIR3) domain of XIAP, cIAP1, and cIAP2.[4] The key to its covalent modification lies in an aryl-fluorosulfate group, which acts as an electrophile.[5]
High-resolution crystal structure analysis has revealed that "this compound" forms a covalent bond with a specific lysine (B10760008) residue, Lys299, within the binding pocket of the XIAP BIR3 domain.[6] This irreversible binding event disrupts the ability of XIAP to engage with and inhibit pro-apoptotic proteins, such as caspase-9, thereby promoting the apoptotic cascade in cancer cells.
Quantitative Data Summary
The inhibitory activity of "this compound" against IAP proteins has been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data.
| Target Protein | IC50 (nM) | Assay Type | Reference |
| XIAP (BIR3) | 12 | DELFIA Displacement Assay | [4][7] |
| cIAP1 (BIR3) | 14 | DELFIA Displacement Assay | [4][7] |
| cIAP2 (BIR3) | 9 | DELFIA Displacement Assay | [4][7] |
Table 1: Inhibitory Potency of "this compound" against IAP Proteins. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the binding of a reference peptide to the respective BIR3 domains.
XIAP Signaling Pathways
XIAP is a central node in multiple signaling pathways that regulate apoptosis, inflammation, and cell survival. Understanding these pathways is crucial for elucidating the broader cellular consequences of XIAP inhibition by "this compound".
Apoptosis Signaling Pathway
XIAP directly inhibits the executioner caspases-3 and -7 via its BIR2 domain and the initiator caspase-9 via its BIR3 domain, effectively blocking both the intrinsic and extrinsic apoptosis pathways.[8][9] "this compound" covalently targets the BIR3 domain, thereby preventing the inhibition of caspase-9 and promoting apoptosis.[4]
Caption: XIAP's role in inhibiting apoptosis.
NF-κB Signaling Pathway
XIAP also functions as an E3 ubiquitin ligase and is involved in the activation of the NF-κB signaling pathway, which promotes cell survival and inflammation.[10][11] XIAP can interact with the TAK1-binding protein (TAB1), leading to the activation of the TAK1 kinase and subsequent NF-κB activation.[10]
Caption: XIAP-mediated activation of NF-κB.
Ubiquitination Pathway
The RING domain of XIAP possesses E3 ubiquitin ligase activity, which allows it to catalyze the ubiquitination of various target proteins, including itself and caspases.[12][13] This can lead to their degradation via the proteasome, adding another layer of regulation to apoptosis.
Caption: XIAP's E3 ligase activity in ubiquitination.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the interaction of "this compound" with XIAP.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to the XIAP BIR3 domain.
Materials:
-
Recombinant XIAP BIR3 domain protein
-
Fluorescently labeled Smac-derived peptide probe (e.g., AbuRPFK-(5-Fam)-NH2)[14]
-
Assay buffer: 25 mM Tris pH 8, 150 mM NaCl, 1 mM DTT, 50 µM Zn(Ac)2
-
"this compound" and other test compounds
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescent probe in assay buffer at a final concentration of 5 nM.
-
Prepare a solution of the XIAP BIR3 protein in assay buffer at a concentration twice the desired final concentration (e.g., 60 nM for a final concentration of 30 nM).
-
Prepare serial dilutions of "this compound" in assay buffer.
-
In a 384-well plate, add 10 µL of the fluorescent probe solution to each well.
-
Add 5 µL of the serially diluted "this compound" or vehicle control to the wells.
-
Add 5 µL of the XIAP BIR3 protein solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a plate reader.
Data Analysis: The IC50 values are determined by plotting the change in millipolarization (mP) units against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of "this compound" on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
"this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of "this compound" in culture medium and add 100 µL to the respective wells. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting the percentage of cell viability against the log of the inhibitor concentration.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
"this compound"
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells into a white-walled 96-well plate and treat with serial dilutions of "this compound" as described for the MTT assay.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[2]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
Data Analysis: Caspase activity is proportional to the luminescent signal. Data is typically normalized to cell number (determined by a parallel viability assay) and expressed as fold change relative to the vehicle control.
Intact Protein Mass Spectrometry for Covalent Binding
This technique is used to confirm the covalent modification of the XIAP BIR3 domain by "this compound".
Materials:
-
Recombinant XIAP BIR3 domain protein
-
"this compound"
-
Incubation buffer (as used in the FP assay)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate the XIAP BIR3 protein (e.g., 10 µM) with an excess of "this compound" (e.g., 20 µM) in the incubation buffer for 2 hours at 25°C.[6]
-
A control sample with the protein and vehicle (e.g., DMSO) should be prepared in parallel.
-
Desalt the samples to remove excess inhibitor and buffer components.
-
Analyze the samples by LC-MS. The intact protein is separated by liquid chromatography and then ionized for mass analysis.
-
Acquire the mass spectra of the intact protein.
Data Analysis: A successful covalent modification will result in an increase in the mass of the protein corresponding to the molecular weight of "this compound".[6][16] The difference in mass between the treated and untreated protein confirms the covalent binding.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a covalent XIAP inhibitor like "this compound".
Caption: Preclinical evaluation workflow.
Conclusion
"this compound" is a promising covalent inhibitor of XIAP with potent anti-cancer activity. This technical guide provides a comprehensive overview of its mechanism of action, quantitative data, and the experimental protocols necessary for its characterization. The detailed methodologies and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into this and other novel IAP inhibitors. The unique covalent mechanism of "this compound" offers the potential for a durable therapeutic effect and warrants continued preclinical and clinical development.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. ulab360.com [ulab360.com]
- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 6. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 10. XIAP induces NF-κB activation via the BIR1/TAB1 interaction and BIR1 dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of NF-kappa B by XIAP, the X chromosome-linked inhibitor of apoptosis, in endothelial cells involves TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. XIAP AS A UBIQUITIN LIGASE IN CELLULAR SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
An In-depth Technical Guide on the Role of the BIR3 Domain in "Anticancer Agent 127" Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of "Anticancer agent 127" (also known as 142D6), a covalent pan-inhibitor of apoptosis protein (IAP) antagonist. The focus of this document is the critical role of the Baculoviral IAP Repeat 3 (BIR3) domain in the binding and mechanism of action of this agent.[1][2][3]
"this compound" is a small molecule designed to covalently target a lysine (B10760008) residue within the BIR3 domain of key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis 1 (cIAP1), and cellular inhibitor of apoptosis 2 (cIAP2).[2] By covalently binding to and inhibiting these proteins, "this compound" promotes programmed cell death (apoptosis) in cancer cells, where IAPs are often overexpressed.[1][2]
It is important to note that the designation "Antitumor agent-127" can refer to more than one compound. This guide specifically addresses the IAP inhibitor 142D6.[1][4]
Quantitative Data Summary
The in vitro inhibitory activity of "this compound" against the BIR3 domains of target IAP proteins has been quantified, demonstrating its potency as a pan-IAP inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Protein | IC50 (nM) |
| XIAP | 12 |
| cIAP1 | 14 |
| cIAP2 | 9 |
| Data sourced from MedChemExpress and also cited in BenchChem application notes.[2][3][4] |
Mechanism of Action and Signaling Pathway
Inhibitor of Apoptosis (IAP) proteins are crucial regulators of apoptosis, primarily by binding to and inhibiting caspases, the key executioner enzymes of apoptosis.[1] XIAP directly inhibits caspases-3, -7, and -9, while cIAP1 and cIAP2 are involved in signaling pathways that promote cell survival, such as the NF-κB pathway.[1][2]
The BIR3 domain of these IAPs is essential for their function. "this compound" mimics the endogenous IAP antagonist, Smac/DIABLO, by binding to the BIR3 domain.[5] This binding event disrupts the ability of IAPs to inhibit caspases, thereby "releasing the brakes" on apoptosis and leading to cancer cell death.[2][4] The covalent nature of this interaction with a lysine residue in the BIR3 domain ensures a sustained inhibition.[2]
Below is a diagram illustrating the signaling pathway and the mechanism of inhibition by "this compound".
Caption: IAP-mediated apoptosis signaling pathway and inhibition by "this compound".
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of "this compound" and other IAP inhibitors.
1. Biochemical Assay for XIAP BIR3 Domain Binding
This competitive binding assay is designed to quantify the binding of inhibitors to the XIAP BIR3 domain.[1]
-
Materials:
-
GST-tagged human XIAP BIR3 binding domain
-
XIAP BIR3 Red Ligand (e.g., based on A410099.1 derivative)
-
Anti-GST antibody labeled with Terbium cryptate
-
"this compound" or other test compounds
-
Assay buffer
-
Low-volume 384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of "this compound" and control compounds in the assay buffer.
-
Dispense the diluted compounds or controls into the 384-well plate.
-
Add the GST-tagged XIAP BIR3 protein to each well.
-
Add the XIAP BIR3 Red Ligand to each well.
-
Add the anti-GST antibody labeled with Terbium cryptate to each well.
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Caption: Workflow for the XIAP BIR3 domain binding assay.
2. Cell Viability Assay
This assay measures the effect of IAP inhibitors on the viability of cancer cell lines.[1]
-
Materials:
-
Cancer cell line sensitive to IAP inhibitors (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
"this compound" or other test compounds
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
White, clear-bottom 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Seed cancer cells into the multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" and add them to the cells. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.[1]
-
Equilibrate the plates and the ATP-based reagent to room temperature.
-
Add the ATP-based reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for a few minutes to induce cell lysis.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and calculate the IC50 values.[1]
-
3. Caspase Activity Assay
This assay measures the induction of apoptosis by quantifying the activity of executioner caspases-3 and -7.[1]
-
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
"this compound" or other test compounds
-
Caspase-Glo® 3/7 Reagent
-
White-walled multi-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in the multi-well plates and treat with serial dilutions of "this compound" as described in the cell viability assay protocol.
-
Incubate for a period suitable for detecting early apoptosis (e.g., 6-24 hours).[1]
-
Equilibrate the plates and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
Caption: Workflow for the caspase activity assay.
References
The Effect of Paclitaxel on Apoptosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (B517696), a cornerstone of chemotherapy regimens for various solid tumors, primarily exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest. However, a significant component of its anticancer activity stems from the subsequent induction of apoptosis, or programmed cell death. This technical guide provides an in-depth examination of the molecular mechanisms by which paclitaxel modulates apoptotic signaling pathways. It includes a compilation of quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of the core signaling cascades and experimental workflows involved in its apoptotic action.
Introduction
Paclitaxel is a natural diterpenoid compound originally isolated from the Pacific yew tree, Taxus brevifolia.[1] Its primary molecular target is the β-tubulin subunit of microtubules.[2] By binding to β-tubulin, paclitaxel stabilizes microtubules, preventing the dynamic instability required for proper mitotic spindle formation and chromosome segregation.[2] This disruption of microtubule function leads to a sustained blockage of the cell cycle in the G2/M phase, which can ultimately trigger cellular demise through apoptosis.[3] Understanding the intricate signaling pathways that connect paclitaxel-induced mitotic arrest to the activation of the apoptotic machinery is crucial for optimizing its therapeutic use and overcoming mechanisms of drug resistance. This guide will explore these pathways in detail.
Quantitative Data on Paclitaxel-Induced Cytotoxicity and Apoptosis
The efficacy of paclitaxel varies across different cancer cell lines and is dependent on factors such as dosage and duration of exposure.[1] The following tables summarize key quantitative data from various in vitro studies.
Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference(s) |
| SK-BR-3 | Breast Cancer (HER2+) | 72 | ~5-10 | [4] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 | ~5-15 | [4][5] |
| T-47D | Breast Cancer (Luminal A) | 72 | ~2.5-7.5 | [4] |
| ZR75-1 | Breast Cancer | Not Specified | ~25-50 | [5] |
| Various | Human Tumour Cell Lines | 24 | 2.5 - 7.5 | [1] |
| CL1-5 | Lung Cancer | 72 | 3.2 | [6] |
| H1299 | Lung Cancer | 72 | 3.5 | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Table 2: Induction of Apoptosis by Paclitaxel in Cancer Cell Lines
Apoptosis is quantified by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Paclitaxel Concentration | Treatment Time (h) | Apoptotic Cells (%) | Method | Reference(s) |
| MDA-MB-231 | Not Specified | Not Specified | ~46.8 - 56 | Annexin V/PI | [7] |
| PC9-MET | 50-100 nM | 72 | Dose-dependent increase | Annexin V/PI | [8] |
| CHMm | 0.1 - 1 µM | 24 | Dose-dependent increase | Annexin V/PI | [3][9] |
| AGS | 40-80 nM | 24-48 | Dose-dependent increase | Annexin V/PI | [10] |
Table 3: Modulation of Key Apoptotic Proteins by Paclitaxel
Changes in protein expression are typically measured by Western blot analysis, with results often quantified using densitometry.
| Cell Line | Paclitaxel Treatment | Protein | Change in Expression | Reference(s) |
| BCBL-1 | Dose-dependent | Bax | Increased | [11] |
| BCBL-1 | Dose-dependent | Bcl-2 | Slightly Decreased | [11] |
| CHMm | Dose-dependent | Bax | Increased | [3] |
| CHMm | Dose-dependent | Bcl-2 | Decreased | [3] |
| CHMm | Dose-dependent | Cleaved Caspase-3 | Increased | [3] |
| AGS | 40-80 nM (48h) | Cleaved Caspase-9 | Increased | [10] |
| AGS | 40-80 nM (24h) | Cleaved Caspase-3 | 3.5- to 4.5-fold increase | [10] |
Core Apoptotic Signaling Pathways Modulated by Paclitaxel
Paclitaxel primarily triggers the intrinsic (mitochondrial) pathway of apoptosis, although crosstalk with the extrinsic (death receptor) pathway can occur.
The Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by intracellular stress, such as the mitotic arrest induced by paclitaxel. A key event is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bim). Paclitaxel shifts the balance in favor of apoptosis by decreasing the expression of anti-apoptotic Bcl-2 and increasing the expression of pro-apoptotic Bax.[3][11] This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[10] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which recruits and activates the initiator caspase, Caspase-9.[10] Activated Caspase-9, in turn, cleaves and activates effector caspases, such as Caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[3][10]
Other Involved Signaling Pathways
Paclitaxel has also been shown to influence other signaling pathways that can impact apoptosis, such as the PI3K/Akt and MAPK pathways. Inhibition of the pro-survival PI3K/Akt pathway has been observed following paclitaxel treatment, contributing to its pro-apoptotic effect.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of paclitaxel on cell viability and apoptosis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Paclitaxel
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[13][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against drug concentration.[13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Paclitaxel-treated and control cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Paclitaxel for the appropriate duration.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.[13]
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.
Western Blotting for Apoptotic Proteins
Western blotting is used to detect and quantify specific proteins, such as Bcl-2, Bax, and cleaved caspases, to confirm the activation of apoptotic pathways.
Materials:
-
Paclitaxel-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes.[13]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by size via electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.[13]
Conclusion
Paclitaxel induces apoptosis in cancer cells primarily by stabilizing microtubules, which leads to mitotic arrest and the activation of the intrinsic apoptotic pathway. This process is characterized by the modulation of Bcl-2 family proteins, the release of cytochrome c from mitochondria, and the subsequent activation of a caspase cascade. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the apoptotic mechanisms of paclitaxel, aiming to enhance its therapeutic efficacy and develop novel anticancer strategies.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanisms of the Growth Inhibitory Effects of Paclitaxel on Gefitinib-resistant Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of Anticancer Agent 127 (142D6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anticancer agent 127" is a designation that may refer to multiple investigational compounds. This technical guide focuses on the most well-characterized of these, a potent and covalently-acting small molecule inhibitor of the Inhibitor of Apoptosis Proteins (IAPs), also identified as 142D6.[1] IAPs are key regulators of apoptosis (programmed cell death) and are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to conventional therapies.[1] this compound (142D6) covalently targets the BIR3 (Baculoviral IAP Repeat) domains of XIAP (X-linked inhibitor of apoptosis protein), cIAP1 (cellular inhibitor of apoptosis 1), and cIAP2 (cellular inhibitor of apoptosis 2).[1][2] This inhibition disrupts their function, leading to the activation of caspases and subsequent apoptosis in cancer cells, making it a promising candidate for anticancer drug development.[1] It is important for researchers to verify the specific identity of "this compound" for their experimental design.[1][3]
Data Presentation
The in vitro inhibitory activity of this compound (142D6) against key IAP proteins is summarized below. The half-maximal inhibitory concentration (IC50) values demonstrate the potent activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound (142D6)
| Target Protein | IC50 (nM) |
| XIAP | 12 |
| cIAP1 | 14 |
| cIAP2 | 9 |
Data sourced from MedChemExpress and BenchChem.[2]
Mechanism of Action: IAP Inhibition
This compound (142D6) functions by disrupting the IAP-mediated inhibition of caspases, the primary executioners of apoptosis.[1] IAPs, particularly XIAP, can directly bind to and inactivate caspases-3, -7, and -9.[1] By binding to the BIR3 domain of XIAP, cIAP1, and cIAP2, this compound (142D6) prevents this interaction, thereby liberating caspases to initiate the apoptotic cascade.[1] Furthermore, the inhibition of cIAP1 and cIAP2 can also modulate the NF-κB signaling pathway, which is involved in promoting cell survival.[1][3]
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (142D6)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3][4]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations.[3] It is recommended to test a broad range of concentrations to determine the IC50 value.[3]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of the solvent) and no-treatment controls.[3]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate for 5-10 minutes to ensure complete dissolution.[3]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.[3]
Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (142D6)
-
Caspase-Glo® 3/7 Reagent
-
White-walled multi-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in white-walled multi-well plates and treat with serial dilutions of this compound as described in the cell viability assay protocol.[1]
-
Incubation: Incubate for a period suitable for detecting early apoptosis (e.g., 6-24 hours).[1]
-
Reagent Preparation and Addition: Equilibrate the plates and the Caspase-Glo® 3/7 Reagent to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.[1]
-
Lysis and Signal Generation: Mix the contents gently on a plate shaker for 30-60 seconds to induce cell lysis.[1] Incubate at room temperature for 1-3 hours, protected from light, to allow the luminescent signal to develop.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.[1]
-
Data Analysis: Analyze the data to determine the dose-dependent activation of caspases.[1]
High-Throughput Screening (HTS) Workflow
The following diagram outlines a typical workflow for a primary high-throughput screen to identify and characterize IAP inhibitors like this compound.
References
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Anticancer Agent 127
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 127 is a novel small molecule inhibitor targeting the Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in various cancer cells.[1] These proteins play a crucial role in cell survival and resistance to therapy by inhibiting apoptosis (programmed cell death). This compound covalently binds to the BIR3 (Baculoviral IAP Repeat) domains of XIAP (X-linked inhibitor of apoptosis protein), cIAP1 (cellular inhibitor of apoptosis 1), and cIAP2 (cellular inhibitor of apoptosis 2), thereby reactivating the apoptotic pathway in cancer cells.[1]
These application notes provide detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize potent IAP inhibitors like this compound. The methodologies described herein are designed for automated systems to ensure reproducibility and scalability.[2][3][4]
Principle of the Screening Assay
The primary high-throughput screening assay is a cell-based viability assay that measures the cytotoxic effects of compounds on a cancer cell line known to overexpress IAPs. A secondary assay to confirm the mechanism of action will measure the activation of caspases, key executioner enzymes in the apoptotic pathway.
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantitatively measures ATP, which is an indicator of metabolically active, viable cells.[5] A decrease in the luminescent signal corresponds to a decrease in cell viability.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom assay plates
-
Compound library, including this compound as a positive control
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Automated liquid handling systems
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.
-
Using an automated dispenser, seed 50 µL of the cell suspension (2,500 cells/well) into 384-well plates.
-
Incubate the plates at 37°C, 5% CO2 overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound and library compounds in DMSO.
-
Perform serial dilutions to create a dose-response curve (e.g., 10 concentrations ranging from 0.1 nM to 100 µM).
-
Using a robotic liquid handler, transfer 50 nL of each compound dilution to the appropriate wells. Include vehicle-only (DMSO) controls.[6]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Assay Reagent Addition and Signal Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Secondary Confirmatory Assay: Caspase Activation Assay (e.g., Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis. An increase in the luminescent signal indicates caspase activation.
Materials:
-
Materials from the primary assay
-
Caspase-Glo® 3/7 Assay kit
Protocol:
-
Follow steps 1-3 of the primary screening protocol.
-
Assay Reagent Addition and Signal Detection:
-
Equilibrate the assay plates and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.[1]
-
Incubate at room temperature for 1-2 hours, protected from light.[1]
-
Measure luminescence using a plate reader.
-
Data Presentation
Quantitative data from the high-throughput screen should be summarized for clear interpretation and comparison.
| Compound ID | Assay Type | IC50 (µM) | Max Inhibition (%) | Z'-Factor |
| This compound | Cell Viability | 0.05 | 98 | 0.85 |
| Hit Compound A | Cell Viability | 0.12 | 95 | 0.82 |
| Hit Compound B | Cell Viability | 1.5 | 85 | 0.79 |
| Negative Control | Cell Viability | >100 | 5 | N/A |
| This compound | Caspase 3/7 | 0.08 (EC50) | 850 (Fold Change) | 0.88 |
| Hit Compound A | Caspase 3/7 | 0.15 (EC50) | 820 (Fold Change) | 0.86 |
| Hit Compound B | Caspase 3/7 | 1.8 (EC50) | 650 (Fold Change) | 0.81 |
| Negative Control | Caspase 3/7 | N/A | 1 (Fold Change) | N/A |
IC50: The half-maximal inhibitory concentration. EC50: The half-maximal effective concentration. Z'-Factor: A statistical parameter to evaluate the quality of the HTS assay. A value > 0.5 indicates an excellent assay.
Visualizations
Signaling Pathway of IAP Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
Application Notes: Cell-Based Assays for Anticancer Agent 127 Activity
Introduction
Anticancer Agent 127 is a novel, potent, and selective small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the PI3K/AKT and MAPK/ERK pathways.[3][4] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[5] In many cancers, aberrant EGFR activation due to overexpression or mutation leads to uncontrolled cell growth and tumor progression.[1][2] this compound is hypothesized to inhibit EGFR autophosphorylation, thereby blocking downstream signaling and inducing apoptosis in cancer cells with hyperactive EGFR signaling.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the in vitro activity of this compound. The described assays will enable researchers to:
-
Quantify the cytotoxic and cytostatic effects on cancer cell lines.
-
Confirm target engagement by measuring the inhibition of EGFR phosphorylation.
-
Determine the induction of apoptosis as a mechanism of cell death.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[7] The amount of insoluble formazan generated is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[6][8] This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of this compound.[9]
Data Presentation: IC50 of this compound
The following table summarizes representative data for determining the IC50 value of this compound in an EGFR-driven cancer cell line (e.g., A549) after a 48-hour treatment period.
| Concentration (nM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.102 | 0.075 | 87.9% |
| 10 | 0.876 | 0.061 | 69.8% |
| 50 | 0.633 | 0.049 | 50.5% |
| 100 | 0.411 | 0.035 | 32.8% |
| 500 | 0.158 | 0.022 | 12.6% |
| 1000 | 0.097 | 0.015 | 7.7% |
| Calculated IC50 | ~50 nM |
Detailed Experimental Protocol: MTT Assay
Materials and Reagents:
-
Cancer cell line (e.g., A549, EGFR-overexpressing)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Sterile 96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the agent (e.g., 0 to 1000 nM). Include a vehicle control (DMSO concentration matched to the highest drug concentration).[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[12]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8][12]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][12]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader within 1 hour.[12]
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the percent viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.[9][13]
-
Target Engagement and Pathway Modulation (Western Blot)
Principle
Western blotting is a technique used to detect specific proteins in a sample.[14] To confirm that this compound engages its intended target, this protocol assesses the phosphorylation status of EGFR and key downstream proteins, such as ERK1/2.[15] A reduction in the phosphorylated forms of these proteins upon treatment with the agent indicates successful inhibition of the signaling pathway.[14][16] Total protein levels are used as loading controls to ensure that observed changes are due to altered phosphorylation, not changes in protein expression.
Data Presentation: Pathway Inhibition
This table summarizes hypothetical quantitative data from a Western blot experiment, showing the dose-dependent inhibition of EGFR and ERK phosphorylation. Data is presented as the relative band intensity normalized to a loading control (β-actin).
| Target Protein | Treatment Conc. (nM) | Fold Change (p-Protein / Total Protein) |
| p-EGFR (Tyr1068) | 0 (Vehicle) | 1.00 |
| 50 | 0.35 | |
| 250 | 0.08 | |
| p-ERK1/2 (Thr202/Tyr204) | 0 (Vehicle) | 1.00 |
| 50 | 0.41 | |
| 250 | 0.11 | |
| β-actin | All | 1.00 (Reference) |
Detailed Experimental Protocol: Western Blot
Materials and Reagents:
-
6-well culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)[15]
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-p44/42 MAPK (ERK1/2), anti-total-p44/42 MAPK, anti-β-actin.[15][17]
-
HRP-conjugated secondary antibodies[15]
-
ECL chemiluminescence substrate
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells for 12-24 hours, then treat with this compound at various concentrations for a specified time (e.g., 2 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting to ensure pathway activation.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]
-
Lysate Clarification: Incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg). Add 4x Laemmli buffer and heat at 95°C for 5 minutes.[15]
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using software like ImageJ.[14]
Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)
Principle
A key mechanism of many anticancer agents is the induction of apoptosis. Caspases-3 and -7 are key effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures their combined activity.[18][19] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase.[18][20] The resulting luminescent signal is proportional to the amount of caspase activity and thus to the level of apoptosis.[19][21]
Data Presentation: Apoptosis Induction
This table shows the dose-dependent increase in caspase-3/7 activity in cells treated with this compound for 24 hours.
| Treatment | Concentration (nM) | Mean Luminescence (RLU) | Std. Deviation | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15,230 | 1,150 | 1.0 |
| This compound | 50 | 44,180 | 3,240 | 2.9 |
| This compound | 100 | 88,570 | 6,780 | 5.8 |
| This compound | 250 | 150,100 | 11,500 | 9.9 |
| Staurosporine (Positive Control) | 1000 | 185,400 | 14,200 | 12.2 |
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials and Reagents:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Multimode plate reader with luminescence detection
-
Staurosporine or other apoptosis inducer (for positive control)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium. Allow cells to attach overnight. Treat with serial dilutions of this compound and controls as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time to induce apoptosis (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[19][21]
-
Assay Execution (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[19]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[18][19]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Signal Development: Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[19]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[22]
-
Data Analysis:
-
Subtract the average luminescence from cell-free blank wells.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control cells.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 19. ulab360.com [ulab360.com]
- 20. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. tripod.nih.gov [tripod.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Anticancer Agent 127
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anticancer Agent 127 is a novel therapeutic compound formulated with Pluronic F127, a biocompatible polymer, to enhance its solubility, stability, and tumor-targeting capabilities. Pluronic F127 can form micelles that encapsulate hydrophobic drugs, potentially improving their pharmacokinetic profiles and reducing off-target toxicity.[1][2][3] This document outlines the comprehensive in vivo experimental design to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of this compound in a preclinical setting. The proposed mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5][6][7]
Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, driving tumor growth.[4][5] this compound is hypothesized to interrupt this signaling cascade, leading to apoptosis and inhibition of tumor progression.
Caption: PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action of Agent 127.
Overall In Vivo Experimental Workflow
The in vivo study will proceed through several key stages, from animal model preparation to efficacy evaluation and terminal analysis. This workflow ensures a systematic evaluation of this compound.
Caption: Workflow for the in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous cell line-derived xenograft (CDX) model, a standard method for preclinical anticancer drug testing.[8][9][10]
1.1. Materials:
-
Cell Line: PC-3 (human prostate adenocarcinoma) or other relevant cell line.
-
Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Culture Medium: F-12K Medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS, sterile), Serum-free medium.
1.2. Procedure:
-
Animal Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Cell Culture: Culture PC-3 cells at 37°C in a 5% CO₂ humidified incubator.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them with Trypsin-EDTA. Wash cells with sterile PBS and resuspend in serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation:
-
Anesthetize a mouse using isoflurane.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank.
-
Monitor animals for tumor growth. Tumors should be palpable within 7-14 days.
-
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol details the treatment and monitoring phase to assess the efficacy of this compound.
2.1. Materials:
-
Tumor-bearing mice from Protocol 1.
-
This compound (formulated in Pluronic F127).
-
Vehicle Control (Pluronic F127 solution).
-
Positive Control (e.g., Docetaxel).
-
Digital calipers.
-
Animal balance.
2.2. Procedure:
-
Tumor Measurement: Measure tumor dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Group Randomization: When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 10 mL/kg, daily, oral gavage).
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg, daily, oral gavage).
-
Group 3: this compound (High Dose, e.g., 30 mg/kg, daily, oral gavage).
-
Group 4: Positive Control (e.g., Docetaxel, 10 mg/kg, weekly, intraperitoneal injection).
-
-
Treatment Administration: Administer treatments according to the defined schedule for 28 days.
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Endpoint: The study concludes after 28 days, or if tumors in the control group exceed a predetermined size (e.g., 2000 mm³), or if an animal shows signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, euthanize mice and excise tumors for weighing and further analysis (e.g., Western blot, IHC for p-Akt).
Protocol 3: Preliminary Pharmacokinetic (PK) Study
This protocol outlines a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[11][12]
3.1. Materials:
-
Non-tumor-bearing male athymic nude mice, 6-8 weeks old.
-
This compound.
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries).
-
Centrifuge.
3.2. Procedure:
-
Animal Dosing: Administer a single dose of this compound (e.g., 20 mg/kg) to a cohort of mice (n=3-4 per time point) via the intended clinical route (e.g., oral gavage or intravenous).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 4: In Vivo Toxicology and Safety Assessment
This protocol focuses on evaluating the safety and tolerability of this compound.[12][13][14] Safety endpoints can be collected during the efficacy study.
4.1. Procedure:
-
Clinical Observations: During the efficacy study (Protocol 2), perform daily cage-side observations for any signs of morbidity or mortality. Record any changes in behavior, appearance, or signs of pain and distress.
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week. Significant weight loss is an indicator of toxicity.
-
Gross Necropsy: At the study endpoint, perform a gross necropsy on all animals. Examine organs for any abnormalities in size, color, or texture.
-
Histopathology: Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and the tumor tissue. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any treatment-related pathological changes.
Data Presentation: Hypothetical Results
The following tables summarize potential outcomes from the proposed studies.
Table 1: Antitumor Efficacy of this compound
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|---|
| Vehicle Control | 10 mL/kg, daily | 1850 ± 210 | - |
| Agent 127 (Low Dose) | 10 mg/kg, daily | 980 ± 155 | 47.0 |
| Agent 127 (High Dose) | 30 mg/kg, daily | 455 ± 98 | 75.4 |
| Positive Control | 10 mg/kg, weekly | 510 ± 112 | 72.4 |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight Change (%) from Day 0 to Day 28 (± SEM) |
|---|---|
| Vehicle Control | +8.5 ± 1.5 |
| Agent 127 (Low Dose) | +6.2 ± 1.8 |
| Agent 127 (High Dose) | -2.5 ± 2.1 |
| Positive Control | -9.8 ± 2.5 |
Table 3: Preliminary Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (Maximum Concentration) | 1250 ng/mL |
| Tmax (Time to Cmax) | 2.0 hours |
| AUC₀₋₂₄ (Area Under the Curve) | 9800 ng·h/mL |
| t½ (Half-life) | 6.5 hours |
Table 4: Summary of Clinical Toxicology Observations
| Treatment Group | Key Observations |
|---|---|
| Vehicle Control | No abnormal findings. |
| Agent 127 (Low Dose) | No significant findings. Well-tolerated. |
| Agent 127 (High Dose) | Mild lethargy observed in 2/10 animals during the final week. |
| Positive Control | Significant lethargy and moderate alopecia observed in 8/10 animals. |
References
- 1. Polymeric Drug Delivery System Based on Pluronics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. In vitro and in vivo evaluation of Pluronic F127-based ocular delivery system for timolol maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Non-clinical combination toxicology studies: strategy, examples and future perspective [jstage.jst.go.jp]
- 14. fda.gov [fda.gov]
Application Note: Evaluating Pro-Apoptotic Efficacy of Anticancer Agent 127 Using a Caspase-3/7 Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: The induction of apoptosis is a key mechanism for many anticancer therapies.[1][2][3] Caspases, a family of cysteine proteases, are central executioners of the apoptotic pathway.[4][5] Specifically, the activation of effector caspases, Caspase-3 and Caspase-7, is a critical step in the dismantling of the cell.[4][6] This application note provides a detailed protocol for measuring the activity of Caspase-3 and Caspase-7 in cancer cells treated with "Anticancer agent 127," a novel investigational compound. The protocol utilizes a luminogenic substrate that, when cleaved by Caspase-3 or -7, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[7][8] This method offers a sensitive and high-throughput-compatible means to quantify the pro-apoptotic effects of therapeutic candidates.
Introduction
Apoptosis is a form of programmed cell death essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3][4] Therapeutic strategies often aim to reactivate this dormant cell death pathway in malignant cells.[1][3] Apoptosis can be initiated through two major signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4][9][10] Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7, which cleave a multitude of cellular proteins to orchestrate cell death.[4]
"this compound" is a novel small molecule inhibitor hypothesized to induce apoptosis by triggering the intrinsic pathway. It is proposed to disrupt the function of anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[11][12] This event releases cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, a complex that activates the initiator Caspase-9.[4][11] Activated Caspase-9, in turn, cleaves and activates the executioner Caspase-3 and -7, committing the cell to apoptosis.[4][11]
Measuring the activity of Caspase-3 and -7 is therefore a direct and reliable method to confirm the pro-apoptotic mechanism of "this compound." This note details the use of a luminescent assay, a highly sensitive method for quantifying enzyme activity in a multiwell plate format, making it ideal for dose-response studies.[7][8]
Proposed Signaling Pathway for this compound
The diagram below illustrates the hypothesized mechanism of action for "this compound," culminating in the activation of executioner caspases.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. mayo.edu [mayo.edu]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nsk.dia-m.ru [nsk.dia-m.ru]
- 7. promega.com [promega.com]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sinobiological.com [sinobiological.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Western Blot Analysis of IAP Degradation by Anticancer Agent 127
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Inhibitor of Apoptosis Protein (IAP) family, including XIAP, cIAP1, and cIAP2, are crucial regulators of programmed cell death.[1][2] These proteins are frequently overexpressed in cancer cells, contributing to tumor survival, progression, and resistance to therapy by inhibiting caspases and modulating survival pathways.[3][4][5] Consequently, IAPs are promising targets for novel anticancer therapies.[4][5] "Anticancer agent 127" is a novel small molecule designed to induce apoptosis in cancer cells by promoting the degradation of IAP proteins. This document provides a detailed protocol for assessing the efficacy of this compound in inducing the degradation of cIAP1 and XIAP using Western blot analysis. The underlying mechanism involves the ubiquitin-proteasome pathway, where the agent facilitates the ubiquitination of IAPs, marking them for destruction by the proteasome.[6][7][8]
Proposed Signaling Pathway
This compound is hypothesized to function similarly to SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.[2][3] It binds to the BIR (Baculovirus IAP Repeat) domains of cIAP1/2, inducing a conformational change that activates their intrinsic E3 ubiquitin ligase activity.[9][10] This leads to auto-ubiquitination and subsequent degradation by the 26S proteasome.[9][11] The depletion of cIAPs stabilizes certain signaling proteins, leading to the activation of apoptotic pathways.[10] Furthermore, by antagonizing XIAP, this compound relieves the inhibition of executioner caspases (caspase-3 and -7), directly promoting apoptosis.[3][5]
Experimental Protocols
1. Cell Culture and Treatment
This protocol is designed for adherent cancer cell lines known to overexpress IAPs, such as MDA-MB-231 (breast cancer) or SW620 (colon cancer).[12]
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
6-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., for a dose-response experiment: 0, 10, 50, 100, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours for dose-response, or various time points for a time-course study).
-
2. Preparation of Cell Lysates
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with freshly added protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
-
-
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new, clean microcentrifuge tube. Store at -80°C or proceed to protein quantification.
-
3. Protein Quantification
-
Materials:
-
BCA Protein Assay Kit
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein for all samples (typically 20-30 µg per lane for Western blotting).
-
4. Western Blot Analysis
-
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cIAP1, Rabbit anti-XIAP, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer and boil at 95°C for 5-10 minutes.[11]
-
Load 20-30 µg of each protein sample into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[11]
-
5. Data Analysis
-
Quantify the band intensity for cIAP1, XIAP, and the loading control (β-actin) using densitometry software (e.g., ImageJ).
-
Normalize the intensity of each target protein band to its corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control (0 nM).
Data Presentation
The following tables present hypothetical data from dose-response and time-course experiments to illustrate the expected results.
Table 1: Dose-Dependent Degradation of IAP Proteins
(24-hour treatment with this compound)
| Concentration (nM) | cIAP1 Level (% of Control) | XIAP Level (% of Control) |
| 0 (Vehicle) | 100% | 100% |
| 10 | 75% | 98% |
| 50 | 30% | 95% |
| 100 | 10% | 85% |
| 500 | <5% | 70% |
Table 2: Time-Course of IAP Protein Degradation
(Treatment with 100 nM this compound)
| Time (hours) | cIAP1 Level (% of Control) | XIAP Level (% of Control) |
| 0 | 100% | 100% |
| 2 | 80% | 100% |
| 6 | 45% | 98% |
| 12 | 15% | 90% |
| 24 | <10% | 85% |
Interpretation of Results
The data should demonstrate a clear dose- and time-dependent decrease in the levels of cIAP1 protein. The degradation of XIAP may be less pronounced, which is consistent with the mechanisms of some SMAC mimetics that primarily induce auto-ubiquitination of cIAPs.[13][14] A significant reduction in IAP levels provides strong evidence for the on-target activity of this compound.
References
- 1. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer [mdpi.com]
- 2. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitors of apoptosis (IAPs) as cancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Killing by Degradation: Regulation of Apoptosis by the Ubiquitin-Proteasome-System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibitor of apoptosis proteins as therapeutic targets in bladder cancer [frontiersin.org]
- 10. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ceramide targets xIAP and cIAP1 to sensitize metastatic colon and breast cancer cells to apoptosis induction to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Agent 127: Inducing Apoptosis in Lung Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anticancer agent 127, also known as 142D6, is a potent, covalently-acting pan-Inhibitor of Apoptosis Protein (IAP) antagonist. It is designed to induce programmed cell death (apoptosis) in cancer cells by targeting key regulators of this process. IAP proteins are frequently overexpressed in various malignancies, including non-small cell lung cancer (NSCLC), contributing to tumor survival and resistance to conventional therapies. This compound covalently binds to a lysine (B10760008) residue within the BIR3 (Baculoviral IAP Repeat) domain of XIAP (X-linked inhibitor of apoptosis protein), cIAP1 (cellular inhibitor of apoptosis 1), and cIAP2 (cellular inhibitor of apoptosis 2), thereby mimicking the function of the endogenous IAP inhibitor, SMAC/Diablo. This action releases the brakes on the apoptotic machinery, leading to the activation of caspases and subsequent cancer cell death.
These application notes provide a summary of the agent's activity, its mechanism of action, and detailed protocols for evaluating its efficacy in lung cancer cell lines.
Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of IAP proteins, which are crucial negative regulators of apoptosis.
-
XIAP Inhibition : XIAP directly binds to and inhibits the activity of key executioner caspases, namely caspase-3, caspase-7, and the initiator caspase-9. By binding to the BIR3 domain of XIAP, this compound prevents this interaction, liberating caspases to initiate and execute the apoptotic cascade.
-
cIAP1 and cIAP2 Inhibition : cIAP1 and cIAP2 are E3 ubiquitin ligases that play a role in the regulation of cell signaling pathways, including the NF-κB pathway, which promotes cell survival. Inhibition of cIAP1 and cIAP2 by this compound can lead to their auto-ubiquitination and subsequent proteasomal degradation. This disrupts pro-survival signaling and can sensitize cancer cells to apoptotic stimuli.
The inhibition of IAPs by this compound ultimately leads to the activation of the intrinsic and/or extrinsic pathways of apoptosis, culminating in cancer cell death.
Signaling pathway of IAP inhibition by this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against key IAP proteins. There is some variability in the reported IC50 values from different sources.
| Target Protein | IC50 (nM) - Source 1 | IC50 (nM) - Source 2 |
| XIAP | 12 | 43 |
| cIAP1 | 14 | 21 |
| cIAP2 | 9 | 21 |
Representative Efficacy of IAP Inhibitors in Lung Cancer Cell Lines
Due to the limited availability of specific data for this compound in lung cancer cell lines, the following table presents representative data for other IAP inhibitors to illustrate the expected efficacy.
| Cell Line | Cancer Type | IAP Inhibitor | GI50 (µM) | Apoptosis Induction | Reference |
| NCI-H522 | Lung Adenocarcinoma | AT-101 | 7 | Yes | [1] |
| HCC193 | NSCLC | BV6 | ~1 (at 24h) | Yes | [2] |
| H460 | NSCLC | BV6 | >5 (at 24h) | Yes | [2] |
GI50: The concentration for 50% of maximal inhibition of cell proliferation.
Expected Changes in Apoptosis-Related Protein Expression
Treatment of lung cancer cells with an effective IAP inhibitor is expected to lead to the following changes in protein expression, which can be quantified by Western blot analysis.
| Protein | Expected Change |
| XIAP | Decrease |
| cIAP1 | Decrease |
| cIAP2 | Decrease |
| Cleaved Caspase-3 | Increase |
| Cleaved Caspase-7 | Increase |
| Cleaved PARP | Increase |
Experimental Protocols
Experimental workflow for evaluating this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299, NCI-H522)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the lung cancer cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
Lung cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Lung cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XIAP, anti-cIAP1, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
References
- 1. Inhibition of lung cancer cell growth and induction of apoptosis after reexpression of 3p21.3 candidate tumor suppressor gene SEMA3B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BV6, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Anticancer Agent 127 in Xenograft Mouse Models
1. Introduction
Anticancer Agent 127 is a potent, selective, orally bioavailable small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Aberrant EGFR signaling, often driven by mutation or overexpression, is a key factor in the development and progression of various solid tumors, including non-small cell lung cancer (NSCLC).[2] this compound is designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival.[3]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound's anti-cancer efficacy using in vitro cytotoxicity assays and in vivo xenograft mouse models. The protocols and data presented are based on established methodologies for EGFR inhibitors.[1]
2. Mechanism of Action & Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and anti-apoptotic signals.[3][4] this compound competitively binds to the ATP pocket of the EGFR kinase domain, preventing this signaling cascade and leading to the suppression of tumor cell growth and the induction of apoptosis.
References
"Anticancer agent 127" solubility and preparation for cell culture
Application Notes and Protocols: Anticancer Agent 127
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Note on Nomenclature: The designation "this compound" may refer to more than one investigational compound in scientific literature and commercial listings. Notably, it has been used to identify:
-
An Inhibitor of Apoptosis (IAP) antagonist , also known as 142D6 , which covalently targets the BIR3 domains of XIAP, cIAP1, and cIAP2.[1][2][3][4]
-
A macrocyclic peptide functioning as a ligand for the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) .[3][4]
-
An mTORC1 inhibitor .[5]
-
A PI3K alpha isoform inhibitor .[6]
These application notes will focus specifically on This compound (142D6) , the IAP inhibitor, as more detailed information is publicly available for this compound. Researchers should verify the specific identity of their "this compound" before proceeding with any experiments.
This compound (142D6) is a potent, orally bioavailable, and covalent pan-inhibitor of apoptosis protein (IAP) antagonist.[1] By targeting and inhibiting key IAP family members, this agent promotes apoptosis in cancer cells, making it a promising candidate for anticancer therapy.[3][4]
Mechanism of Action
Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis and cellular signaling pathways, including the NF-κB pathway.[1] They function as E3 ubiquitin ligases and can directly bind to and inhibit caspases, the primary executioners of apoptosis.[1] this compound (142D6) covalently binds to a lysine (B10760008) residue within the BIR3 domain of XIAP, cIAP1, and cIAP2.[1] This irreversible binding disrupts their ability to inhibit caspases, thereby releasing the brakes on apoptosis and leading to cancer cell death.[1]
Signaling Pathway Diagram
Caption: Inhibition of IAP-mediated survival signals by this compound (142D6).
Quantitative Data
The in vitro inhibitory activity of this compound (142D6) against various IAP proteins is summarized below.
| Target Protein | IC₅₀ (nM) |
| XIAP | 12[2] |
| cIAP1 | 14 |
| cIAP2 | 9[4] |
Solubility and Preparation for Cell Culture
Solubility
Experimental Protocols
1. Preparation of Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution to ensure the compound is fully dissolved. A brief warming to 37°C can aid dissolution.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Preparation of Working Solutions for Cell Culture
It is critical to avoid precipitation of the compound when diluting the DMSO stock into aqueous cell culture medium.[7] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[7][8] It is recommended to keep the final DMSO concentration at or below 0.5%.[7]
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
-
Protocol:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium if necessary, depending on the desired final concentrations.
-
To prepare the final working solutions, add the required volume of the stock or intermediate solution to the pre-warmed complete cell culture medium.
-
Crucial Step: To prevent precipitation, add the DMSO stock solution dropwise to the cell culture medium while vigorously vortexing or stirring the medium.[7] This ensures rapid dispersion.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test agent.
-
Use the freshly prepared medium containing this compound immediately to treat your cells.
-
Experimental Workflow Visualization
Workflow for Preparation and Cell Treatment
Caption: Workflow for preparing this compound and treating cell cultures.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Anticancer Agent 127
Introduction
Anticancer agent 127 is an Inhibitor of Apoptosis Protein (IAP) antagonist that promotes apoptosis in cancer cells.[1] IAPs are a family of proteins that can block cell death by inhibiting caspases, the key executioners of apoptosis.[2] By targeting IAPs, this compound relieves this inhibition, leading to caspase activation and subsequent programmed cell death.[1][2] This application note provides detailed protocols for analyzing the apoptotic effects of this compound using flow cytometry, a powerful technique for single-cell analysis of apoptosis markers.[3][4][5]
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry allows for the rapid, multi-parametric analysis of individual cells in a population.[3][5] Several key events in apoptosis can be measured using specific fluorescent probes:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[6][7][8]
-
Plasma Membrane Permeability: Propidium Iodide (PI) is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes. In late-stage apoptotic or necrotic cells, the membrane becomes permeable, allowing PI to enter and stain the nucleus.[9]
-
Mitochondrial Membrane Potential (ΔΨm) Collapse: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential.[10][11][12] Potentiometric dyes can be used to measure this change.
-
Caspase Activation: Apoptosis is executed by a cascade of proteases called caspases. Fluorogenic substrates or fluorescently labeled antibodies can detect the activation of key caspases like caspase-3 and -7.[13][14][15][16]
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis after treating cancer cells with this compound.
Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
| Treatment | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 10.1 ± 1.5 | 4.3 ± 0.9 |
| This compound | 50 | 62.3 ± 4.2 | 25.8 ± 2.9 | 11.9 ± 1.8 |
| This compound | 100 | 35.1 ± 5.1 | 48.7 ± 4.5 | 16.2 ± 2.3 |
Table 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Concentration (nM) | % Cells with High ΔΨm | % Cells with Low ΔΨm |
| Vehicle Control | 0 | 96.3 ± 1.8 | 3.7 ± 0.6 |
| This compound | 10 | 82.1 ± 2.9 | 17.9 ± 2.5 |
| This compound | 50 | 55.9 ± 4.8 | 44.1 ± 3.7 |
| This compound | 100 | 28.4 ± 3.9 | 71.6 ± 4.1 |
Table 3: Analysis of Active Caspase-3/7
| Treatment | Concentration (nM) | % Active Caspase-3/7 Positive Cells |
| Vehicle Control | 0 | 3.1 ± 0.7 |
| This compound | 10 | 15.4 ± 2.1 |
| This compound | 50 | 42.8 ± 3.9 |
| This compound | 100 | 78.2 ± 5.3 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide Apoptosis Assay
This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[6]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol measures the loss of mitochondrial membrane potential, an early indicator of apoptosis.[10][11]
Materials:
-
Treated and control cells (prepared as in Protocol 1)
-
MitoProbe™ JC-1 Assay Kit or similar potentiometric dye (e.g., TMRE, TMRM)
-
PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1, steps 2 and 3.
-
Dye Loading: Resuspend the cells in 1 mL of warm PBS. Add the potentiometric dye at the manufacturer's recommended concentration (e.g., 2 µM for JC-1).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.
-
Analysis: Analyze the samples immediately on a flow cytometer. For JC-1, healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
Protocol 3: Active Caspase-3/7 Assay
This protocol detects the activation of effector caspases, a key step in the apoptotic cascade.[13][14]
Materials:
-
Treated and control cells (prepared as in Protocol 1)
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., a FLICA reagent)
-
Wash Buffer (provided with the kit)
-
Fixation and Permeabilization Buffers (if using an antibody-based method)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1, steps 2 and 3.
-
Staining: Resuspend the cells in 100 µL of media or PBS. Add the fluorescently labeled caspase-3/7 inhibitor and incubate for 1 hour at 37°C, protected from light.
-
Washing: Wash the cells twice with 1X Wash Buffer provided in the kit to remove any unbound reagent.
-
Analysis: Resuspend the final cell pellet in 500 µL of Wash Buffer and analyze on a flow cytometer. An increase in fluorescence intensity indicates the presence of active caspase-3/7.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. kumc.edu [kumc.edu]
- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organelle function and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. Flow Cytometry-based Caspase Activation Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. stemcell.com [stemcell.com]
Application Notes and Protocols for Selinexor (KPT-330) Administration in Preclinical Animal Studies
Introduction
Selinexor (B610770) (formerly KPT-330) is a first-in-class, orally bioavailable, selective inhibitor of nuclear export (SINE) compound that specifically blocks Exportin 1 (XPO1/CRM1).[1][2][3] XPO1 is a key nuclear export protein responsible for transporting various cargo proteins, including major tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1] In many cancer types, XPO1 is overexpressed, leading to the abnormal cytoplasmic localization and functional inactivation of TSPs, which promotes cancer cell survival and proliferation.[1][2] By binding covalently to XPO1, selinexor induces the nuclear retention and reactivation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][4] These application notes provide a summary of administration and dosage strategies for selinexor in various preclinical animal models based on published studies.
Data Presentation: Selinexor Dosage and Administration in Animal Models
The following tables summarize the administration routes, dosages, and schedules of selinexor used in various preclinical animal cancer models.
Table 1: Selinexor (KPT-330) Administration and Dosage in Murine Models
| Cancer Model | Animal Strain | Selinexor Dose | Route of Administration | Dosing Schedule | Key Outcomes/Observations |
| Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenografts (PDX) | BALB/c nu/nu mice | 10-20 mg/kg | Oral gavage | Three times per week | Significant tumor growth inhibition.[5] |
| Acute Myeloid Leukemia (AML) Xenograft | NSG mice | 20 mg/kg | Oral gavage | Three times per week for 4 weeks | Potent anti-leukemic activity.[6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) and AML Orthotopic Models | SCID mice | 20-25 mg/kg | Oral gavage | Not specified | Dramatically suppresses tumor growth.[7] |
| Melanoma (implantable) | C57BL/6 mice | 10 mg/kg | Oral gavage | Days 7, 9, 14, and 16 post-inoculation | Maintained anti-tumor immunity with a drug holiday.[8] |
| Penile Cancer Patient-Derived Xenograft (PDX) | Not specified | Not specified | Not specified | Not specified | Effectively inhibited penile cancer growth.[9] |
| Chordoma Patient-Derived Xenograft (PDX) | Not specified | 5 mg/kg | Oral gavage | Four times per week | Inhibition of chordoma growth.[10] |
| Multiple Myeloma (disseminated murine model) | SCID-beige mice | 75 mg/kg (KPT-251/276) | Oral gavage | Three times per week | Significant anti-myeloma activity and inhibition of bone lysis.[11] |
| Ovarian Cancer Patient-Derived Xenograft | Not specified | 30 mg/m² | Oral gavage | Three times per week | Synergy with cisplatin (B142131) and increased overall survival.[12] |
| Colorectal Cancer Xenograft (HCT-116) | Not specified | 10 mg/kg or 75 mg/kg (KPT-276) | Subcutaneous or Oral | Daily for 5 days each week | Increased apoptosis and upregulation of p53.[13] |
Table 2: Selinexor (KPT-330) Administration and Dosage in Other Animal Models
| Animal Model | Condition | Selinexor (or analogue) Dose | Route of Administration | Dosing Schedule | Key Outcomes/Observations |
| Rats | Pharmacokinetic study | 8 mg/kg | Oral | Single dose | Study of drug-drug interactions with posaconazole.[14] |
| Cynomolgus Monkeys | Toxicity study | Up to 3 mg/kg | Oral | Not specified | Part of repeat-dose toxicity studies. |
| Dogs | Spontaneous Lymphoma | 1.5 mg/kg (Verdinexor/KPT-335) | Oral | Three times per week | Biologically active and tolerated.[15] |
Table 3: Common Toxicities of Selinexor in Animal Studies
| Animal Model | Observed Toxicities | Dosing Regimen Associated with Toxicity |
| Rats | Gastrointestinal tract issues, body weight loss. | Single dose up to 500 mg/kg; repeat doses at 5 mg/kg. |
| Cynomolgus Monkeys | Bone marrow and lymphoid tissue toxicity. | Repeat doses up to 3 mg/kg. |
| Mice | Weight loss (dose-limiting toxicity), disruptions in T cell development, loss of CD8 T cells.[6][8] | 15 mg/kg three times per week.[8] |
| Dogs | Anorexia, weight loss, vomiting, lethargy, diarrhea (mostly Grade 1 or 2).[15] | 1.5 mg/kg three times per week.[15] |
Experimental Protocols
Protocol 1: Preparation of Selinexor for In Vivo Administration
This protocol describes the preparation of selinexor for oral gavage in mice.
Materials:
-
Selinexor (KPT-330) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.5% Methylcellulose (B11928114) or Pluronic F-68/PVP-K29/32
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Selinexor is insoluble in water but soluble in DMSO.[5]
-
Prepare a concentrated stock solution of selinexor in DMSO (e.g., 10-20 mM).[5]
-
Weigh the required amount of selinexor powder and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.[5]
-
Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.[5]
-
-
Formulation for Oral Gavage:
-
For in vivo studies, selinexor is typically suspended in a vehicle like 0.5% methylcellulose or a mixture of Pluronic F-68/PVP-K29/32.[5][6]
-
On the day of dosing, thaw an aliquot of the selinexor stock solution.
-
Dilute the stock solution with the chosen vehicle to the final desired concentration for oral gavage. For example, to achieve a 10 mg/kg dose in a 20g mouse with a gavage volume of 0.2 mL, the final concentration would be 1 mg/mL.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of selinexor in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nu/nu, NOD-SCID, NSG)
-
Cancer cells or tumor fragments for implantation
-
Selinexor formulation (prepared as in Protocol 1)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (e.g., n=5-10 mice per group).
-
Administer selinexor orally via gavage according to the desired dose and schedule (e.g., 10 mg/kg, three times per week).[5]
-
Administer the vehicle solution to the control group using the same schedule and volume.
-
-
Monitoring and Data Collection:
-
Monitor tumor volume by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Measure animal body weight at the same frequency to monitor for toxicity.[5]
-
Observe the animals for any clinical signs of distress or toxicity.
-
Continue treatment for the duration of the study (e.g., 4 weeks) or until tumors in the control group reach a predetermined endpoint size.[6]
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and weigh them.
-
Tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analyses.[5]
-
Visualizations
Diagram 1: Selinexor's Mechanism of Action
Caption: Selinexor inhibits XPO1, leading to nuclear retention of tumor suppressors and IκB.
Diagram 2: Experimental Workflow for In Vivo Selinexor Efficacy Study
Caption: Workflow for a preclinical in vivo study of selinexor in a xenograft mouse model.
References
- 1. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selinexor, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 6. Activity of a selective inhibitor of nuclear export, selinexor (KPT-330), against AML-initiating cells engrafted into immunosuppressed NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Clinical dosing regimen of selinexor maintains normal immune homeostasis and T cell effector function in mice: implications for combination with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selinexor demonstrates anti-tumor efficacy in paired patient-derived xenograft models and hydrogel-embedded histoculture drug sensitivity test of penile cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. karyopharm.com [karyopharm.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. karyopharm.com [karyopharm.com]
- 14. Establishment and Verification of UPLC-MS/MS Technique for Pharmacokinetic Drug–Drug Interactions of Selinexor with Posaconazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (verdinexor) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Anticancer Agent 127" Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Anticancer agent 127" in in vitro studies. Our goal is to help you optimize experimental conditions and overcome common challenges to ensure reliable and reproducible results.
Important Note on Nomenclature: The designation "this compound" is not a unique identifier and has been associated with multiple distinct compounds with different mechanisms of action. The most prominently documented compound is an Inhibitor of Apoptosis Protein (IAP) antagonist, also known as 142D6 . Other potential identities include an mTORC1 inhibitor and a PI3K alpha isoform inhibitor. Please verify the specific identity of your "this compound" before proceeding. This guide will primarily focus on the IAP inhibitor 142D6, with general guidance provided for other potential compound classes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (142D6)?
This compound (142D6) is a potent, covalent, and cell-permeable pan-inhibitor of apoptosis protein (IAP) antagonist.[1][2] It specifically targets the BIR3 domains of X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2][3][4] By binding to and inhibiting these IAPs, the agent prevents the degradation of caspases, which are key executioner proteins in the apoptotic cascade.[2] This leads to the induction of apoptosis (programmed cell death) in cancer cells.[2] Additionally, inhibition of cIAP1 and cIAP2 can modulate the NF-κB signaling pathway, which is often associated with cell survival.[2][5]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound (142D6)?
Based on reported in vitro activity, a good starting point for determining the optimal concentration of this compound (142D6) is to perform a dose-response experiment across a wide range of concentrations, for example, from 0.1 nM to 10 µM.[3][4][6] The half-maximal inhibitory concentration (IC50) has been reported in the low nanomolar range for its primary targets.[3][4][6] Refer to the data table below for specific reported IC50 values.
Q3: How long should I incubate cells with this compound?
The optimal incubation time will depend on the cell line's doubling time and the specific endpoint being measured. For cell viability assays (e.g., MTT, resazurin), a common incubation period is 48 to 72 hours to allow for the compound to exert its effects.[7] For mechanistic studies, shorter time points may be more appropriate. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
Q4: Which type of cell viability assay is recommended for use with this compound?
Both MTT and resazurin-based assays are suitable for assessing cell viability in response to treatment with this compound.
-
MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][8][9]
-
Resazurin (B115843) (AlamarBlue) Assay: This is a fluorometric or colorimetric assay that also measures metabolic activity through the reduction of resazurin to the highly fluorescent resorufin.[10][11][12] It is generally considered to be less toxic to cells than MTT.[10]
The choice of assay may depend on the available equipment and the specific characteristics of the cell line being used.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (142D6)
| Target | IC50 (nM) |
| XIAP BIR3 | 12[3][6] |
| cIAP1 BIR3 | 14[3][6] |
| cIAP2 BIR3 | 9[4][6] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of "this compound" using an MTT assay.[1][8][9][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
"this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm and 630 nm filters)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in complete medium at 2x the final desired concentrations.
-
Include a vehicle control (medium with the same final concentration of solvent as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Detailed Protocol for Resazurin Cell Viability Assay
This protocol provides a method for assessing cell viability using a resazurin-based assay.[10][11][12][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
"this compound" stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile DPBS)[10]
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and add to the wells as described in the MTT protocol.
-
-
Incubation:
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of resazurin solution to each well.[10]
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Calculate and plot the percentage of cell viability as described in the MTT protocol to determine the IC50 value.
-
Troubleshooting Guides
Table 2: Troubleshooting Inconsistent IC50 Values
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell plating or "edge effect" in the 96-well plate. | Ensure a single-cell suspension before plating and avoid using the outer wells for critical experiments. |
| IC50 value is higher than expected | Compound degradation, poor solubility, or binding to serum proteins. | Ensure proper storage and handling of the compound. Test solubility in the culture medium. Consider reducing the serum concentration during treatment.[15] |
| Cell line resistance or high passage number. | Verify cell line authenticity and use cells with a low passage number.[15] | |
| No cytotoxic effect observed | Incorrect compound identity or inactive batch. | Confirm the identity and purity of "this compound". Test the compound in a known sensitive cell line. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal drug exposure time. | |
| U-shaped dose-response curve | Compound precipitation at high concentrations or interference with the assay reagent. | Visually inspect wells for precipitate. Run a cell-free control to check for direct interaction between the compound and the assay reagent. |
Table 3: Troubleshooting for MTT and Resazurin Assays
| Assay | Problem | Potential Cause | Recommended Solution |
| MTT | Low absorbance readings | Low cell number or short incubation time with MTT. | Optimize cell seeding density and increase MTT incubation time. |
| High background absorbance | Contamination of medium or direct reduction of MTT by the compound. | Use fresh, sterile medium. Run a cell-free control with the compound and MTT reagent.[9] | |
| Incomplete formazan solubilization | Insufficient volume or mixing of the solubilization solution. | Ensure complete dissolution by gentle shaking or pipetting.[9] | |
| Resazurin | High background fluorescence | Contamination of medium or inherent fluorescence of the compound. | Use fresh medium. Run a cell-free control with the compound and resazurin. |
| Non-linear results | Sub-optimal incubation time or cell density. | Optimize incubation time and cell seeding density for a linear response range.[14] |
Mandatory Visualizations
Signaling Pathways
Caption: IAP-mediated apoptosis signaling pathway and its inhibition by this compound (142D6).
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for some forms of "this compound".
Experimental Workflows
Caption: General experimental workflow for determining the IC50 value of "this compound".
Logical Relationships
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. researchhub.com [researchhub.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. tribioscience.com [tribioscience.com]
- 12. labbox.es [labbox.es]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]
- 15. benchchem.com [benchchem.com]
"Anticancer agent 127" stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Anticancer Agent 127 in solution. This information is intended for researchers, scientists, and drug development professionals to ensure the reliable performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to use high-purity, anhydrous DMSO (Dimethyl Sulfoxide). For aqueous buffers used in cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[1] For short-term storage (up to 24 hours), solutions can be kept at 4°C.
Q3: I observed a color change in my solution of this compound. What does this signify?
A3: A change in the color of the solution may indicate chemical degradation or a change in the compound's chemical state.[1] It is advisable to discard the solution and prepare a fresh one to ensure the integrity of your experiment.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming in a water bath (e.g., 37°C) can aid in the dissolution of this compound.[2] However, prolonged or excessive heating should be avoided as it may accelerate degradation.
Troubleshooting Guide
This guide addresses common stability-related issues encountered when working with this compound in solution.
Issue 1: Precipitation observed after diluting DMSO stock into aqueous buffer.
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
The compound is less soluble in the aqueous environment.
Solutions:
-
Decrease the final concentration: Lower the working concentration of this compound in your experiment.[2]
-
Increase the co-solvent concentration: If the experimental system permits, slightly increasing the percentage of DMSO may help maintain solubility. Be mindful of potential solvent toxicity in cellular assays.[2]
-
Use a surfactant: For biochemical assays, a low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help maintain solubility.[1]
-
Pre-warm the buffer: Slightly warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.[1]
-
Vortex immediately: Ensure rapid and thorough mixing by vortexing the solution immediately after adding the DMSO stock to the aqueous buffer.[1]
Issue 2: Inconsistent results in biological assays.
Possible Causes:
-
Degradation of this compound in the assay medium over the incubation period.
-
Precipitation of the compound during the experiment.
Solutions:
-
Assess stability in assay medium: Perform a stability study of this compound in your specific assay medium over the duration of your experiment.[1]
-
Check for precipitation: Visually inspect for any precipitate at the beginning and end of the experiment.[1]
-
Prepare fresh solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment.[2]
-
Use a stability-indicating analytical method: Employ techniques like HPLC to quantify the amount of intact this compound at different time points.[1]
Data on Solution Stability
The following tables provide illustrative data on the stability of this compound under various conditions. (Note: This data is for illustrative purposes and does not represent experimentally determined values.)
Table 1: Stability of this compound (10 mM) in DMSO at Different Temperatures
| Storage Temperature (°C) | Purity after 1 Month (%) | Purity after 3 Months (%) |
| 4 | 98.5 | 95.2 |
| -20 | 99.8 | 99.5 |
| -80 | >99.9 | 99.8 |
Table 2: Stability of this compound (10 µM) in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| Incubation Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 97.1 |
| 6 | 91.5 |
| 12 | 82.3 |
| 24 | 68.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound: Vortex the solution for 1-2 minutes. If necessary, sonicate or warm the solution in a 37°C water bath for 5-10 minutes to facilitate dissolution.[2]
-
Sterile Filtration (Optional): If required for the application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Assessing Compound Stability in Solution
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., cell culture medium) at a known concentration.
-
Storage Conditions: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., 37°C, room temperature, protected from light).[1]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from storage.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the concentration of the parent compound.
-
Data Evaluation: Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Workflow for assessing compound stability.
Caption: Simplified IAP inhibitory pathway.
References
Troubleshooting "Anticancer agent 127" HTS assay variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the high-throughput screening (HTS) assay for "Anticancer agent 127," a novel inhibitor of the pro-survival KinaseX signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does the HTS assay work?
This compound is a potent and selective inhibitor of KinaseX, a key enzyme in a signaling pathway that promotes cell proliferation and survival in certain cancer types. The HTS assay is a luminescence-based in vitro kinase assay that measures the amount of ATP remaining in a reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher KinaseX activity (more ATP consumed), while a higher signal indicates inhibition of KinaseX (less ATP consumed).
Below is a diagram illustrating the targeted signaling pathway.
Caption: Targeted KinaseX signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in My Assay Plate
High variability across wells, especially in your controls, can mask the true effect of your test compounds and lead to a poor Z'-factor.
Q: My positive and negative control wells show a high coefficient of variation (%CV > 15). What are the common causes and how can I fix this?
A: This is a common issue that can often be traced back to liquid handling, reagent preparation, or environmental factors.
Troubleshooting Steps:
-
Liquid Handling: Inaccurate or imprecise dispensing of reagents is a primary cause of variability.
-
Action: Calibrate your automated liquid handlers and multichannel pipettes. Ensure there are no clogs in the tips and that the dispensing height is consistent across the plate.
-
Protocol: See "Protocol 1: Pipette Calibration and Verification" below.
-
-
Reagent Mixing: Incomplete mixing of reagents before dispensing can lead to concentration gradients across the plate.
-
Action: Ensure all reagents, especially enzyme and substrate solutions, are thoroughly but gently mixed before use. Avoid vigorous vortexing that could denature the enzyme.
-
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations.
-
Action: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
-
Reagent Addition Order: The order in which reagents are added can impact the reaction kinetics.
-
Action: Follow a consistent order of reagent addition for all plates. A standardized workflow is crucial for reproducibility.
-
The diagram below outlines a logical workflow for diagnosing high variability.
Caption: Troubleshooting workflow for high coefficient of variation (%CV) in HTS assays.
Issue 2: Low Z'-Factor and Poor Signal-to-Background Ratio
A low Z'-factor (below 0.5) indicates that the assay window is too narrow to reliably distinguish hits from non-hits.
Q: My Z'-factor is consistently below 0.4. How can I improve my assay window?
A: A low Z'-factor is caused by either high data variability (see Issue 1) or a small separation between the means of your positive and negative controls.
Troubleshooting Steps & Data:
-
Optimize Reagent Concentrations: The concentrations of KinaseX, substrate, and ATP are critical.
-
Action: Perform a matrix titration to find the optimal concentrations that yield the largest signal window.
-
Example Data:
-
| KinaseX (nM) | Substrate (µM) | ATP (µM) | Mean Signal (Max) | Mean Signal (Min) | Z'-Factor |
| 5 | 10 | 10 | 80,000 | 65,000 | 0.15 |
| 10 | 20 | 10 | 150,000 | 30,000 | 0.78 |
| 15 | 30 | 20 | 120,000 | 25,000 | 0.65 |
-
Incubation Time: The reaction may not have proceeded to completion, or substrate depletion may be occurring.
-
Action: Run a time-course experiment to determine the optimal incubation period where the reaction is in a linear range.
-
-
DMSO Sensitivity: High concentrations of DMSO (the solvent for your compounds) can inhibit the enzyme.
-
Action: Test the tolerance of your assay to a range of DMSO concentrations. Aim to keep the final DMSO concentration in your assay at or below 0.5%.
-
Example Data:
-
| Final DMSO (%) | Relative KinaseX Activity (%) |
| 0.1 | 100 |
| 0.5 | 98 |
| 1.0 | 85 |
| 2.0 | 60 |
The standard HTS assay workflow is visualized below.
Caption: Standard experimental workflow for the this compound HTS assay.
Experimental Protocols
Protocol 1: Pipette Calibration and Verification
Objective: To ensure the accuracy and precision of automated liquid handlers or multichannel pipettes using a dye-based method.
Materials:
-
384-well microplate (black, clear bottom)
-
Calibrated single-channel pipette
-
Multichannel pipette or liquid handler to be tested
-
Phosphate-buffered saline (PBS)
-
Fluorescein (B123965) dye stock solution (1 mM in DMSO)
Methodology:
-
Prepare Standard Curve:
-
Create a series of fluorescein standards in PBS ranging from 0 to 10 µM.
-
Using a calibrated single-channel pipette, add 50 µL of each standard to triplicate wells of a 384-well plate.
-
-
Dispense with Test Pipette:
-
Prepare a 5 µM fluorescein solution in PBS.
-
Program the liquid handler or set the multichannel pipette to dispense 50 µL.
-
Dispense 50 µL of the 5 µM solution into all remaining wells of the plate.
-
-
Read and Analyze:
-
Read the plate on a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Use the standard curve to convert the fluorescence readings of the test wells into actual volumes.
-
Calculate the accuracy (mean dispensed volume vs. target volume) and precision (%CV) for the entire plate. The %CV should be less than 5%.
-
Disclaimer: This document provides generalized troubleshooting advice for a hypothetical assay. Always refer to your specific assay kit protocols and instrument manuals for detailed instructions.
Technical Support Center: Improving the Oral Bioavailability of "Anticancer Agent 127"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the oral bioavailability of poorly soluble and/or permeable investigational drugs, exemplified here as "Anticancer agent 127".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Our lead compound, "this compound," shows very low and variable oral bioavailability in preclinical models. What are the likely causes?
A1: Low oral bioavailability for anticancer drugs is a common challenge and typically stems from one or more of the following factors.[1][2][3]
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal (GI) fluids, making it unavailable for absorption. This is a primary issue for drugs in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[4][5]
-
Low Intestinal Permeability: The compound dissolves but cannot efficiently cross the intestinal epithelial cell barrier to enter the bloodstream. This is characteristic of BCS Class III (high solubility, low permeability) and Class IV drugs.
-
High First-Pass Metabolism: After absorption into the intestinal cells, the drug is extensively metabolized by enzymes (e.g., Cytochrome P450s, particularly CYP3A4) in the gut wall and/or the liver before it can reach systemic circulation.[1]
-
Efflux Transporter Activity: The compound is actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) located on the surface of intestinal cells.[6][7][8] This reduces the net amount of drug absorbed.
These barriers can act in concert, significantly limiting the fraction of an oral dose that reaches the bloodstream.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharm-int.com [pharm-int.com]
- 6. Role of P-Gp in Treatment of Cancer [scirp.org]
- 7. Targeting P-glycoprotein for effective oral anti-cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of Anticancer Agent 127 (AC-127)
Fictional Drug Profile: Anticancer Agent 127 (AC-127) is a potent, selective inhibitor of Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer. However, recent preclinical studies have suggested potential off-target activities that require further investigation. This guide provides troubleshooting and frequently asked questions for researchers studying these effects.
I. FAQs: Kinase Profiling
Q1: We are seeing inhibition of SRC family kinases in our kinome scan with AC-127. Is this expected?
A1: While AC-127 was designed for EGFR, some level of cross-reactivity with other kinases, particularly those with structurally similar ATP-binding pockets like SRC family kinases, can occur.[1][2] It is crucial to quantify the potency of this off-target inhibition (e.g., by determining the IC50) to understand if it is likely to be pharmacologically relevant at clinically achievable concentrations.[3]
Q2: Our kinome profiling results for AC-127 show variable inhibition between different assay platforms. Why is this and which data should we trust?
A2: Discrepancies between kinase profiling platforms can arise from differences in assay format (e.g., biochemical vs. cell-based), the specific recombinant kinase construct used, and the concentration of ATP.[4][5] Biochemical assays using purified enzymes may not fully recapitulate the cellular environment.[6] It is recommended to validate key off-target hits in a cell-based assay to confirm target engagement in a more physiologically relevant context.[4]
Q3: How do we interpret the selectivity score from our kinase profiling data?
A3: A selectivity score is a quantitative measure of how selectively a compound binds to its intended target compared to other kinases in the panel.[5] A lower selectivity score generally indicates a more selective compound.[5] However, the interpretation depends on the specific panel and the scoring method used. It is important to consider not just the score, but also the identity and biological function of the off-target kinases that are inhibited.
Troubleshooting Kinase Profiling
| Observation | Potential Cause | Recommended Action |
| High variability between replicates | - Pipetting errors- Inconsistent reagent mixing- Issues with plate reader | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of reagents.- Perform plate reader maintenance and calibration. |
| No inhibition of positive control | - Inactive inhibitor- Incorrect assay setup | - Verify the identity and activity of the positive control inhibitor.- Review the assay protocol for errors. |
| Unexpectedly broad kinase inhibition | - Compound precipitation at high concentrations- Non-specific binding to assay components | - Visually inspect assay wells for precipitation.- Test the compound in a counterscreen for assay interference. |
Quantitative Data Summary: Kinome Profiling of AC-127
| Kinase Target | % Inhibition at 1 µM AC-127 | IC50 (nM) | Notes |
| EGFR (On-Target) | 98% | 5 | Potent intended target inhibition |
| SRC | 75% | 150 | Potential for off-target effects |
| LYN | 68% | 250 | Member of the SRC family |
| FYN | 65% | 300 | Member of the SRC family |
| HER2/ERBB2 | 45% | 800 | Potential for cardiotoxicity |
| VEGFR2 | 30% | >1000 | Weaker inhibition |
II. FAQs: Cellular Thermal Shift Assay (CETSA)
Q1: We are not observing a thermal shift for our intended target, EGFR, with AC-127 in our CETSA experiment. Does this mean the compound isn't engaging the target in cells?
A1: Not necessarily. While a thermal shift upon ligand binding is a common phenomenon, some compounds may bind to their target without significantly altering its thermal stability.[7][8] This can lead to false-negative results. It is important to use orthogonal methods, such as a cell-based phosphorylation assay, to confirm target engagement.[7]
Q2: We are seeing a destabilizing shift (a decrease in thermal stability) for some proteins in our proteome-wide CETSA. What does this indicate?
A2: A destabilizing thermal shift can indicate that your compound is interfering with a protein-protein interaction, disrupting a protein complex, or competing with a natural substrate or cofactor.[7] This is still a valid indicator of target engagement and can provide valuable mechanistic insights.
Q3: How can we improve the throughput of our CETSA experiments for screening multiple compounds?
A3: For higher throughput, consider adopting a high-throughput CETSA (HT-CETSA) format.[9] These often use antibody-based detection systems like AlphaScreen or reporter-based systems in a microplate format, which are faster and more amenable to automation than traditional Western blotting.[9][10]
Troubleshooting CETSA
| Observation | Potential Cause | Recommended Action |
| No clear melting curve | - Inefficient cell lysis- Protein degradation | - Optimize lysis buffer and procedure.- Include protease inhibitors. |
| High background in Western blot | - Non-specific antibody binding- Insufficient washing | - Optimize antibody concentration.- Increase the number and duration of washes. |
| Inconsistent results between experiments | - Variation in cell culture conditions- Inconsistent heating | - Maintain consistent cell density and passage number.- Use a calibrated thermal cycler for precise temperature control. |
Quantitative Data Summary: CETSA with AC-127
| Protein Target | Temperature Shift (ΔTm) in °C | Interpretation |
| EGFR (On-Target) | +4.2 | Strong target engagement |
| SRC | +2.5 | Confirms off-target engagement |
| HER2/ERBB2 | +1.8 | Suggests potential for cardiotoxicity |
| HSP90 | -2.1 | Destabilization, may indicate disruption of a complex |
III. FAQs: Investigating Cardiotoxicity
Q1: Our in vitro assays suggest AC-127 may have off-target effects on HER2/ERBB2. What are the potential clinical implications of this?
A1: Inhibition of HER2/ERBB2 signaling is a known mechanism of cardiotoxicity for some kinase inhibitors.[11][12] This can lead to complications such as left ventricular dysfunction and heart failure.[13] Therefore, any off-target activity against HER2/ERBB2 warrants further investigation in preclinical models of cardiotoxicity.
Q2: What are the recommended first steps for assessing the potential cardiotoxicity of AC-127 in a preclinical setting?
A2: A tiered approach is recommended. Start with in vitro assays using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on viability, contractility, and electrophysiology. If concerns arise, progress to in vivo studies in animal models (e.g., zebrafish or rodents) to monitor cardiac function and look for histopathological changes.[12][14]
Q3: What clinical monitoring strategies are typically employed for patients receiving drugs with known cardiotoxic potential?
A3: For patients on therapies with potential cardiotoxicity, baseline and periodic monitoring of cardiac function is crucial.[13][15] This often includes electrocardiograms (ECGs) to check for QT prolongation and echocardiograms to assess left ventricular ejection fraction (LVEF).[11][15]
Troubleshooting Cardiotoxicity Assays
| Observation | Potential Cause | Recommended Action |
| High variability in hiPSC-CM contractility assays | - Inconsistent cell culture- Edge effects in multi-well plates | - Standardize cell seeding density and differentiation protocols.- Avoid using the outer wells of the plate for analysis. |
| No observable phenotype in animal models | - Insufficient drug exposure- Species-specific differences in cardiotoxicity | - Confirm adequate drug levels in plasma and cardiac tissue.- Consider using a second animal model. |
IV. FAQs: Metabolic Profiling
Q1: We are observing changes in glycolysis-related metabolites in cells treated with AC-127. Is this a known effect of EGFR inhibitors?
A1: Yes, the EGFR signaling pathway is known to be involved in the regulation of cellular metabolism, including glycolysis.[16] Inhibition of EGFR can therefore lead to alterations in metabolic pathways.[17] It is important to determine if these metabolic changes contribute to the therapeutic efficacy or off-target toxicities of AC-127.
Q2: How can we distinguish between metabolic changes that are a direct result of off-target kinase inhibition versus those that are a downstream consequence of EGFR inhibition?
A2: This can be challenging. One approach is to use a "cleaner" EGFR inhibitor with a different chemical scaffold as a control. If the metabolic changes are still observed with the cleaner compound, they are more likely to be a consequence of on-target EGFR inhibition. Additionally, you can use genetic approaches, such as siRNA or CRISPR, to knock down the off-target kinase and see if that phenocopies the metabolic effects of AC-127.
Q3: What are the best practices for sample collection and preparation for metabolomics studies?
A3: To ensure high-quality data, it is critical to rapidly quench metabolic activity at the time of sample collection. This is typically done by flash-freezing cells or tissues in liquid nitrogen. The subsequent metabolite extraction should be performed using cold solvents to minimize enzymatic activity.
Troubleshooting Metabolomics
| Observation | Potential Cause | Recommended Action |
| Poor peak shape in LC-MS | - Column degradation- Inappropriate mobile phase | - Replace the LC column.- Optimize the mobile phase composition and gradient. |
| High number of missing values | - Low abundance of metabolites- Ion suppression | - Increase the amount of starting material.- Optimize the sample preparation to remove interfering substances. |
| Batch effects in large studies | - Variation in instrument performance over time | - Randomize the sample run order.- Use pooled quality control samples to monitor and correct for batch effects. |
V. Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of AC-127 in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add AC-127 at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Reaction and Detection: Incubate the plate at the optimal temperature and time for the kinase reaction. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by AC-127 relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with AC-127 or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant and determine the concentration of the target protein in the soluble fraction by Western blot or another suitable method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by AC-127.
VI. Visualizations
Caption: Overview of AC-127 on-target and potential off-target pathways.
Caption: Experimental workflow for investigating AC-127 off-target effects.
Caption: A logical troubleshooting guide for unexpected experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Cardiotoxicity Monitoring in Patients Treated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. Anticancer strategies based on the metabolic profile of tumor cells: therapeutic targeting of the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic profiles essential for personalising cancer therapy - ecancer [ecancer.org]
Overcoming resistance to "Anticancer agent 127" in cancer cells
Introduction: Anticancer agent 127 (AC-127) is a potent and selective tyrosine kinase inhibitor (TKI) targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) harboring activating mutations (e.g., L858R, exon 19 deletions). By inhibiting EGFR-mediated signaling, AC-127 effectively reduces cancer cell proliferation and induces apoptosis in sensitive non-small cell lung cancer (NSCLC) models. However, as with many targeted therapies, cancer cells can develop resistance to AC-127 over time. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers identify, understand, and overcome mechanisms of acquired resistance in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My AC-127-sensitive cell line is showing a decreased response. What are the potential causes?
If your previously sensitive cancer cell line is demonstrating reduced efficacy to AC-127, it has likely developed acquired resistance. This is often characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value. The two most common mechanisms for acquired resistance to EGFR inhibitors like AC-127 are:
-
On-Target Secondary Mutations: The emergence of a second mutation in the EGFR kinase domain that prevents AC-127 from binding effectively. The most prevalent secondary mutation is the T790M "gatekeeper" mutation in exon 20.[1][2][3][4][5][6][7][8] This mutation is thought to increase the affinity of the EGFR receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors like AC-127.[5][6][9]
-
Bypass Pathway Activation: The cancer cells activate an alternative signaling pathway to bypass their dependency on EGFR signaling for survival and proliferation.[1][2] A common bypass mechanism is the amplification of the MET proto-oncogene, leading to hyperactivation of the MET receptor tyrosine kinase, which can then reactivate downstream pro-survival pathways like PI3K/AKT.[10][11][12]
To determine the cause of resistance in your cell line, follow the troubleshooting workflow below.
Caption: Workflow for troubleshooting resistance to AC-127.
A hallmark of acquired resistance is a rightward shift in the dose-response curve, indicating a higher drug concentration is needed to achieve the same level of inhibition.
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| Parental Line | AC-127 | 15 | - |
| Resistant Line | AC-127 | 1500 | 100x |
Protocol 1: Sanger Sequencing of EGFR Exon 20 This protocol is to detect the T790M point mutation.
-
Genomic DNA Extraction: Isolate genomic DNA from both parental (sensitive) and resistant cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Amplify EGFR exon 20 using primers flanking the T790M locus.
-
PCR Cleanup: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for sequencing.
-
Analysis: Align the sequence from the resistant cells to the parental cells and a reference sequence to identify the c.2369C>T (p.Thr790Met) mutation. Highly sensitive methods like droplet digital PCR (ddPCR) may also be used for earlier detection.[13][14]
Protocol 2: Western Blot for MET and Phospho-MET (p-MET) This protocol assesses the activation of the MET bypass pathway.[15][16][17][18]
-
Cell Lysis: Lyse parental and resistant cells (with and without AC-127 treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][17]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total MET and phospho-MET (Tyr1234/1235). Also probe a separate blot for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16] Increased p-MET and total MET in resistant cells suggests MET pathway activation.
FAQ 2: My EGFR sequencing is negative for resistance mutations, but the cells are still resistant. How can I confirm MET-driven resistance?
If the T790M mutation is absent, MET amplification is a strong candidate for the resistance mechanism.[19] MET amplification leads to overexpression and ligand-independent phosphorylation of the MET receptor, which then drives downstream signaling through pathways like PI3K/AKT and MAPK, rendering the cells insensitive to EGFR blockade by AC-127.[10]
Caption: MET amplification provides a bypass to EGFR blockade.
To definitively confirm MET amplification, gene copy number analysis is required.
Protocol 3: Fluorescence In Situ Hybridization (FISH) for MET Amplification FISH is the gold standard for assessing gene amplification in tissues and cells.[20][21][22][23]
-
Cell Preparation: Prepare slides of parental and resistant cells.
-
Hybridization: Use a dual-color probe set with a probe for the MET gene locus (7q31) and a control probe for the chromosome 7 centromere (CEP7).
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope.
-
Scoring: Count the number of MET (red) and CEP7 (green) signals in at least 100 cells per line.[20]
-
Analysis: Calculate the MET/CEP7 ratio and the average MET copy number per cell. A MET/CEP7 ratio ≥ 2.0 or an average MET copy number ≥ 5 is typically considered amplification.[23][24]
Protocol 4: Quantitative PCR (qPCR) for MET Gene Copy Number qPCR provides a quantitative measure of gene copy number relative to a reference gene.[25][26][27][28][29]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from parental and resistant cells.
-
Assay Setup: Use a pre-designed TaqMan Copy Number Assay for the MET gene (target) and a reference assay for a stable, two-copy gene like RNase P (RPPH1).[27][28]
-
qPCR Reaction: Set up duplex qPCR reactions containing both the target and reference assays for each DNA sample.
-
Data Analysis: Calculate the change in Cq (ΔCq) between the target and reference genes. Then, determine the ΔΔCq by comparing the ΔCq of the resistant cells to the parental cells. The copy number is calculated as 2 * (2^-ΔΔCq).
| Cell Line | Gene | Avg. Cq | ΔCq (MET - RNase P) | ΔΔCq (vs. Parental) | Calculated Copy Number |
| Parental | MET | 24.5 | 1.5 | 0.0 | 2.0 |
| RNase P | 23.0 | ||||
| Resistant | MET | 21.8 | -1.2 | -2.7 | ~12.9 |
| RNase P | 23.0 |
FAQ 3: I've confirmed the resistance mechanism. How can I overcome it?
Once the resistance mechanism is identified, a rational combination therapy can be designed to re-sensitize the cells to treatment.
-
For T790M-mediated resistance: The T790M mutation often remains dependent on EGFR signaling. The use of a next-generation covalent EGFR inhibitor, designed to be effective against T790M, is the standard approach.
-
For MET-driven resistance: A combination of AC-127 (to continue suppressing the original EGFR driver) and a selective MET inhibitor is required to block both pathways simultaneously.[2][30][31]
Caption: Dual inhibition of EGFR and MET to overcome resistance.
Protocol 5: Combination Index (CI) Assay (Chou-Talalay Method) This method is used to quantify the nature of the drug interaction (synergistic, additive, or antagonistic).[32][33][34][35][36]
-
Determine IC50 of Single Agents: First, determine the IC50 values for AC-127 and the MET inhibitor individually in the resistant cell line.
-
Set up Combination Ratios: Prepare drug combinations at a constant ratio based on their IC50 values (e.g., 1:1, 1:2, 2:1 ratio of their IC50s).
-
Cell Treatment: Treat the resistant cells with a range of concentrations of the single agents and the combinations for 72 hours.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). The software uses the median-effect equation to determine if the combined effect is greater than the sum of the individual effects.[35]
| Combination Index (CI) Value | Interpretation |
| CI < 0.9 | Synergism |
| 0.9 ≤ CI ≤ 1.1 | Additive Effect[32] |
| CI > 1.1 | Antagonism[32] |
A CI value significantly less than 1 indicates that the combination of AC-127 and the MET inhibitor is synergistic and is an effective strategy to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. EGFR T790M detection rate in lung adenocarcinomas at baseline using droplet digital PCR and validation by ultra-deep next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and quantification of EGFR T790M mutation in liquid biopsies by droplet digital PCR - Silveira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of acquired resistance to EGFR-tyrosine kinase inhibitor in Korean patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Test Details - MET Amplification - FISH [knightdxlabs.ohsu.edu]
- 21. MET Amplification by FISH | MLabs [mlabs.umich.edu]
- 22. FISH MET Amplification | Quest Diagnostics [questdiagnostics.com]
- 23. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MET amplification assessed using optimized FISH reporting criteria predicts early distant metastasis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative Analysis of Copy Number Variants Based on Real-Time LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.addgene.org [blog.addgene.org]
- 27. Copy Number Variation (CNV) with Real-Time PCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. m.youtube.com [m.youtube.com]
- 29. gene-quantification.de [gene-quantification.de]
- 30. MET inhibitors for targeted therapy of EGFR TKI-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. 2024.sci-hub.se [2024.sci-hub.se]
- 35. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 36. aacrjournals.org [aacrjournals.org]
Technical Support Center: "Anticancer Agent 127" In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Anticancer Agent 127" in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is an experimental small molecule inhibitor of IAP (Inhibitor of Apoptosis Protein). It covalently targets the BIR3 domains of XIAP, cIAP1, and cIAP2 with high specificity.[1] By inhibiting these proteins, "this compound" promotes apoptosis in cancer cells where these pathways are dysregulated.
Q2: What are the recommended starting formulations for "this compound" in vivo?
A2: Due to its hydrophobic nature, "this compound" requires a specialized formulation for in vivo delivery.[2][3] Recommended starting points include lipid-based formulations or nanoparticle suspensions.[4][5] A common starting vehicle for preclinical studies is a solution of 10% DMSO, 40% PEG300, and 50% saline. However, solubility and stability should be confirmed for your specific concentration.
Q3: How can I improve the bioavailability of "this compound"?
A3: Low bioavailability is a common issue with poorly soluble compounds.[4][6][7] Strategies to enhance bioavailability include:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[5][8]
-
Nanoparticle Encapsulation: Loading "this compound" into liposomes or polymeric nanoparticles can protect it from premature metabolism and improve its pharmacokinetic profile.[9][10]
Q4: What are the common challenges observed with nanoparticle delivery of agents like "this compound"?
A4: While promising, nanoparticle delivery systems have their own set of challenges.[11][12] These can include batch-to-batch variability in particle size and drug loading, potential for immunogenicity, and clearance by the mononuclear phagocyte system.[9][11] Careful characterization of your nanoparticle formulation is crucial before in vivo use.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vivo experiments with "this compound".
Issue 1: Poor Solubility and Formulation Instability
-
Symptoms:
-
Difficulty dissolving "this compound" in the vehicle.
-
Precipitation of the agent in the formulation upon standing or after injection.
-
High variability in efficacy between animals.
-
-
Troubleshooting Steps:
-
Optimize Vehicle Composition: Systematically test different ratios of co-solvents (e.g., DMSO, PEG300, ethanol) and surfactants (e.g., Tween® 80, Cremophor® EL).
-
pH Adjustment: Evaluate the solubility of "this compound" at different pH values to find the optimal range for your formulation.
-
Use of Excipients: Consider incorporating solubilizing excipients like cyclodextrins.[5]
-
Nanoparticle Formulation: If solubility issues persist, encapsulation in nanoparticles is a highly recommended alternative.[10]
-
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Symptoms:
-
"this compound" shows high potency in cell culture assays but fails to inhibit tumor growth in animal models.
-
Low plasma concentrations of the agent after administration.
-
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a preliminary PK study to determine the bioavailability, clearance rate, and maximum concentration (Cmax) of your formulation.
-
Dose Escalation Study: Perform a dose-escalation study to find the maximum tolerated dose (MTD) and to see if a higher dose improves efficacy.[10]
-
Evaluate Tumor Penetration: Poor distribution into the tumor tissue can limit efficacy.[13][14] This can be assessed through techniques like fluorescence imaging if a labeled version of the agent is available.
-
Consider Alternative Delivery Routes: If oral or intraperitoneal administration is proving ineffective, consider intravenous injection, which can bypass first-pass metabolism.
-
Issue 3: Off-Target Toxicity
-
Symptoms:
-
Significant weight loss, lethargy, or other signs of distress in the animals.
-
Organ damage observed during necropsy.
-
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a group that receives only the delivery vehicle to rule out toxicity from the formulation itself.[10]
-
Dose Reduction: Lower the dose of "this compound" to a level that is better tolerated.
-
Targeted Delivery: For persistent off-target toxicity, consider developing a targeted delivery system, such as an antibody-drug conjugate (ADC) or ligand-coated nanoparticles, to direct the agent specifically to the tumor cells.[15][16]
-
Data Presentation
Table 1: Formulation Characteristics of "this compound" Nanoparticles
| Formulation ID | Nanoparticle Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) |
| NP-L-001 | Liposome (B1194612) | 120 ± 5 | 0.15 | 5.2 | 85 |
| NP-P-001 | PLGA Nanoparticle | 150 ± 8 | 0.21 | 8.1 | 78 |
| NP-P-002 | PEG-PLGA Nanoparticle | 160 ± 7 | 0.18 | 7.9 | 82 |
Table 2: In Vivo Efficacy of "this compound" Formulations in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | IV | 0 | -1.2 |
| "Agent 127" in Solution | 10 | IV | 25 | -8.5 |
| NP-L-001 | 10 | IV | 55 | -3.1 |
| NP-P-002 | 10 | IV | 62 | -2.5 |
Experimental Protocols
Protocol 1: Preparation of "this compound" Loaded Liposomes (NP-L-001)
-
Lipid Film Hydration:
-
Dissolve "this compound", DSPC, and Cholesterol in a 1:10:5 molar ratio in chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile phosphate-buffered saline (PBS) at 60°C for 1 hour with gentle agitation.
-
-
Extrusion:
-
Extrude the resulting liposome suspension sequentially through 200 nm and 100 nm polycarbonate membranes using a mini-extruder to obtain unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove any unencapsulated "this compound" by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and PDI using Dynamic Light Scattering (DLS).
-
Quantify the drug loading and encapsulation efficiency using a validated HPLC method.
-
Protocol 2: In Vivo Xenograft Study
-
Cell Implantation:
-
Subcutaneously inject 5 x 10^6 cancer cells (e.g., A549) in 100 µL of Matrigel into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups.[10]
-
-
Treatment Administration:
-
Administer the designated formulations (e.g., via intravenous injection) at the predetermined schedule (e.g., twice weekly).
-
-
Monitoring:
-
Measure tumor volume and body weight three times a week.
-
Monitor animal health daily for any signs of toxicity.[10]
-
-
Endpoint:
-
Euthanize mice when tumors in the control group reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Excise, weigh, and process tumors for further analysis (e.g., histology, Western blot).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of "Anticancer agent 127" in animal studies
Technical Support Center: Anticancer Agent 127
This center provides technical guidance for researchers and scientists utilizing this compound in preclinical animal studies. The information herein is designed to help troubleshoot common issues and mitigate toxicities observed during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary off-target toxicities?
This compound is a potent, selective small molecule inhibitor of Tyrosine Kinase G-1 (TKG-1). While highly effective against TKG-1 driven tumors, off-target activities can lead to predictable toxicities in animal models. The most common dose-limiting toxicities observed are related to the gastrointestinal (GI) tract, liver, and hematopoietic system.[1] These effects are generally dose-dependent and reversible.
Q2: What are the typical Maximum Tolerated Doses (MTD) for this compound in common rodent models?
The MTD can vary based on the strain, age, and health status of the animals. The following table summarizes MTD findings from single-agent, dose-escalation studies in healthy rodents.
Table 1: Summary of MTD Studies for this compound
| Animal Model | Dosing Schedule | MTD (mg/kg) | Dose-Limiting Toxicities |
|---|---|---|---|
| BALB/c Mice | Daily Oral Gavage (28 days) | 75 mg/kg | >20% weight loss, Grade 3 Diarrhea |
| C57BL/6 Mice | Daily Oral Gavage (28 days) | 60 mg/kg | Grade 3 Diarrhea, Neutropenia |
| Sprague-Dawley Rats | Daily Oral Gavage (28 days) | 40 mg/kg | Grade 2 Hepatotoxicity (ALT/AST elevation), Grade 2 Diarrhea |
Q3: How should I monitor and grade observed toxicities in my animal studies?
Consistent monitoring and standardized grading are critical for interpreting toxicity data. We recommend daily cage-side observations and weekly detailed examinations. Toxicities should be graded using a standardized system, such as a modified version of the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
Table 2: Simplified Toxicity Grading Criteria
| Toxicity | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |
|---|---|---|---|---|
| Weight Loss | 5-10% loss | 10-15% loss | 15-20% loss | >20% loss |
| Diarrhea | Mild; loose stool | Moderate; liquid stool | Severe; dehydration | Hemorrhagic; requires euthanasia |
| Hepatotoxicity (ALT/AST) | 1.5-3.0x ULN* | 3.1-5.0x ULN | 5.1-10.0x ULN | >10.0x ULN |
| Neutropenia (x10³/µL) | 1.0 - 1.5 | 0.75 - 0.99 | 0.5 - 0.74 | < 0.5 |
*ULN: Upper Limit of Normal for the specific colony
Section 2: Troubleshooting Guides
Issue 1: Managing Severe Gastrointestinal (GI) Toxicity
Q: My animals are experiencing >15% body weight loss and severe, watery diarrhea after 7 days of treatment. What are the immediate steps?
This indicates Grade 3 toxicity and requires immediate intervention.
-
Temporarily suspend dosing: Halt administration of this compound for 1-3 days.
-
Provide supportive care: Administer subcutaneous fluids (e.g., 1-2 mL of sterile saline or Lactated Ringer's solution) to combat dehydration. Provide a highly palatable, moist nutritional supplement.
-
Monitor recovery: Weigh animals daily. Dosing should only be resumed once body weight has stabilized or begun to recover, and diarrhea has resolved to Grade 1 or less.
-
Dose reduction: Upon re-initiation, reduce the dose by 25-50%. If severe toxicity recurs, discontinuation of the agent for that animal is recommended.
Q: What is the likely mechanism for the GI toxicity?
The diarrhea associated with this compound is believed to be a mechanism-based, off-target toxicity resulting from the inhibition of Epidermal Growth Factor Receptor (EGFR) in the intestinal crypts. EGFR signaling is crucial for the proliferation and maintenance of the intestinal lining. Its inhibition leads to mucosal damage, blunting of villi, and subsequent malabsorption and secretory diarrhea.[2]
Issue 2: Investigating Elevated Liver Enzymes (Hepatotoxicity)
Q: Routine blood work shows a 4-fold increase in ALT and AST levels in my rat cohort after 14 days. How should I proceed?
This indicates potential moderate (Grade 2) hepatotoxicity and warrants a thorough investigation.
-
Confirm the finding: Repeat the blood analysis on a subset of the affected animals to rule out sample processing errors.
-
Dose modification: Consider reducing the dose by 25% for the remainder of the study.
-
Histopathology: At the study endpoint (or if animals become moribund), it is critical to collect liver tissue for histopathological analysis. This will confirm drug-induced liver injury (DILI) and characterize the nature of the damage (e.g., necrosis, steatosis, inflammation).
-
Mechanism Investigation: Consider measuring markers of oxidative stress (e.g., glutathione (B108866) levels) or cholestasis (e.g., bilirubin, alkaline phosphatase) to understand the underlying mechanism.
Table 3: Hypothetical Hepatotoxicity Data in Sprague-Dawley Rats
| Treatment Group | N | Dose (mg/kg) | Mean ALT (U/L) at Day 14 | Mean AST (U/L) at Day 14 |
|---|---|---|---|---|
| Vehicle Control | 10 | 0 | 45 ± 8 | 110 ± 15 |
| Agent 127 (Low) | 10 | 20 | 95 ± 20 | 230 ± 45 |
| Agent 127 (High) | 10 | 40 | 185 ± 40 | 450 ± 70 |
Issue 3: Addressing Myelosuppression
Q: Complete Blood Counts (CBCs) from my mouse study show a significant drop in absolute neutrophil counts (ANC) to below 1.0x10³/µL. What does this mean and what should I do?
An ANC below 1.0x10³/µL constitutes moderate to severe neutropenia (Grade 2-3) and is a common dose-limiting toxicity for cytotoxic agents.[1][3] This increases the risk of opportunistic infections.
-
Monitor closely: Increase the frequency of animal health checks to twice daily to watch for signs of infection (e.g., lethargy, ruffled fur, hunched posture).
-
Aseptic technique: Ensure strict aseptic technique for all procedures, including cage changes and injections, to minimize infection risk.
-
Dose modification strategy: Similar to other toxicities, a dose holiday followed by a dose reduction is the standard approach for managing myelosuppression. The timing of the neutrophil nadir (lowest point) is critical; for many agents, this occurs 5-7 days after treatment initiation.[1] Subsequent CBCs should be timed to capture this nadir and the subsequent recovery.
Section 3: Key Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity
-
Animal Monitoring:
-
Record body weight daily.
-
Observe animals twice daily for clinical signs of distress (e.g., hunched posture, lethargy).
-
Visually inspect feces daily. Score stool consistency on a scale of 1 (normal, well-formed pellets) to 4 (watery diarrhea).
-
-
Sample Collection (Terminal):
-
At necropsy, collect the entire small and large intestine.
-
Measure the length of the small intestine.
-
Fix sections of the jejunum, ileum, and colon in 10% neutral buffered formalin for a minimum of 24 hours.
-
-
Histopathological Analysis:
-
Embed fixed tissues in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Examine sections for signs of mucosal injury, including villus blunting, crypt atrophy, inflammatory cell infiltration, and epithelial ulceration.
-
Protocol 2: Assessment of Hepatotoxicity
-
Blood Collection:
-
Collect blood (approx. 200-300 µL for mice) via submandibular or saphenous vein at baseline and at specified time points (e.g., weekly).
-
Use serum separator tubes. Allow blood to clot for 30 minutes at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes to separate serum.
-
-
Biochemical Analysis:
-
Analyze serum samples for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using a certified veterinary chemistry analyzer.
-
-
Tissue Collection (Terminal):
-
At necropsy, excise the entire liver.
-
Weigh the liver and calculate the liver-to-body-weight ratio.
-
Fix a lobe of the liver in 10% neutral buffered formalin for H&E staining.
-
Snap-freeze another lobe in liquid nitrogen and store at -80°C for potential future molecular analysis.
-
Protocol 3: Monitoring for Myelosuppression
-
Blood Collection:
-
Collect whole blood (approx. 50-100 µL for mice) into EDTA-coated tubes to prevent coagulation.
-
-
Complete Blood Count (CBC):
-
Analyze samples immediately using an automated hematology analyzer calibrated for the specific animal species.
-
Key parameters to assess include: White Blood Cell (WBC) count, Absolute Neutrophil Count (ANC), Red Blood Cell (RBC) count, Hemoglobin, Hematocrit, and Platelet count.
-
-
Bone Marrow Analysis (Optional/Terminal):
-
At necropsy, flush bone marrow from femurs using sterile phosphate-buffered saline (PBS).
-
Create a single-cell suspension.
-
Perform cell counts and/or flow cytometry to assess the populations of hematopoietic stem and progenitor cells.
-
References
- 1. Overview of Antineoplastic Agents - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SMAC Mimetics: Anticancer Agent 127 (142D6) vs. Other IAP Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel covalent Inhibitor of Apoptosis Protein (IAP) antagonist, Anticancer agent 127 (also known as 142D6), with other well-characterized SMAC mimetics that have been evaluated in clinical trials: LCL161, Birinapant, and GDC-0152. The comparison focuses on their mechanism of action, binding affinities, in vitro and in vivo efficacy, and pharmacokinetic profiles, supported by experimental data from preclinical studies.
Introduction to SMAC Mimetics and IAP Antagonism
Inhibitor of Apoptosis Proteins (IAPs) are key regulators of apoptosis, often overexpressed in cancer cells, contributing to therapeutic resistance. Second Mitochondria-derived Activator of Caspases (SMAC) is an endogenous protein that promotes apoptosis by neutralizing IAPs. SMAC mimetics are a class of therapeutic agents designed to mimic the action of native SMAC, thereby sensitizing cancer cells to apoptosis.
These agents primarily target cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). By binding to the Baculoviral IAP Repeat (BIR) domains of these proteins, SMAC mimetics can lead to the degradation of cIAP1 and cIAP2 and prevent XIAP from inhibiting caspases, ultimately leading to programmed cell death.
This compound (142D6) is a novel, potent, and orally bioavailable pan-IAP antagonist that distinguishes itself by covalently targeting a lysine (B10760008) residue within the BIR3 domain of IAPs. This irreversible binding is hypothesized to offer a more sustained pharmacodynamic effect compared to reversible SMAC mimetics.
Mechanism of Action: A Visualized Pathway
SMAC mimetics function by disrupting the inhibitory role of IAPs on caspase-mediated apoptosis. The binding of a SMAC mimetic to cIAP1/2 induces their auto-ubiquitination and subsequent proteasomal degradation. This leads to the stabilization of NIK (NF-κB-inducing kinase), activation of the non-canonical NF-κB pathway, and production of TNFα. In an autocrine or paracrine manner, TNFα can then signal through its receptor (TNFR1) to form Complex II, leading to the activation of caspase-8 and the initiation of the apoptotic cascade. Furthermore, by antagonizing XIAP, SMAC mimetics relieve the direct inhibition of effector caspases-3 and -7.
A Comparative Guide to IAP Inhibitors: Anticancer Agent 127 (142D6) and Birinapant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Inhibitor of Apoptosis Protein (IAP) antagonists: Anticancer agent 127 (also known as 142D6) and Birinapant (B612068). Both agents are designed to induce apoptosis in cancer cells by targeting IAP proteins, but they exhibit key differences in their mechanism of action and have a different breadth of supporting preclinical and clinical data.
Executive Summary
This compound is a potent, orally bioavailable, and covalent pan-IAP inhibitor that irreversibly binds to the BIR3 domains of XIAP, cIAP1, and cIAP2.[1][2] In contrast, Birinapant is a second-generation, bivalent SMAC mimetic that non-covalently and preferentially targets cIAP1 over cIAP2 and XIAP, leading to their degradation.[3][4] While Birinapant has been extensively studied in preclinical models and has undergone clinical trials, public domain data on the efficacy of this compound is more limited, primarily focusing on its in vitro biochemical potency. This guide aims to present the available data for a comprehensive comparison.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Birinapant.
Table 1: In Vitro Inhibitory Activity
| Target Protein | This compound (142D6) (IC50, nM) | Birinapant (Kd, nM) |
| XIAP (BIR3 domain) | 12[5][6] | 45[7] |
| cIAP1 (BIR3 domain) | 14[5][6] | <1[7] |
| cIAP2 (BIR3 domain) | 9[5][6] | N/A |
Table 2: Cellular Efficacy - In Vitro Cell Viability
| Cell Line | Cancer Type | Birinapant (IC50) | Notes |
| PCI-1 | Head and Neck Squamous Cell Carcinoma | 18.2 µM (IC10) | [8] |
| PCI-9 | Head and Neck Squamous Cell Carcinoma | 1.3 µM (IC10) | [8] |
| PCI-13 | Head and Neck Squamous Cell Carcinoma | 11.5 µM (IC10) | [8] |
| UMSCC-46 | Head and Neck Squamous Cell Carcinoma | ~100 nM | [9] |
| H1299-LKB1 KO | Non-Small Cell Lung Cancer | 0.52 µM | [10] |
| H1299 (parental) | Non-Small Cell Lung Cancer | Resistant | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >1 µM (as single agent) | [11] |
| 451Lu | Melanoma | Resistant (as single agent) | [7] |
| 1205Lu | Melanoma | Resistant (as single agent) | [7] |
Note: Data for this compound (142D6) in specific cell lines was not available in the public domain literature searched. The efficacy of Birinapant is often significantly enhanced in combination with other agents like TNF-α.
Table 3: In Vivo Efficacy - Xenograft Models
| Cancer Model | Treatment | Antitumor Effect | Reference |
| UMSCC-46 (HNSCC) Xenograft | Birinapant | Significant tumor growth inhibition and prolonged survival | [9] |
| 451Lu (Melanoma) Xenograft | Birinapant | Slower tumor growth compared to vehicle | [7] |
| 1205Lu (Melanoma) Xenograft | Birinapant | Slower tumor growth compared to vehicle | [7] |
| Ovarian Cancer PDX | Birinapant | Antitumor activity as a single agent | [11] |
| Colorectal Cancer PDX | Birinapant | Antitumor activity as a single agent | [11] |
| Melanoma PDX | Birinapant | Antitumor activity as a single agent | [11] |
Note: Publicly available in vivo efficacy data for this compound (142D6) was not found in the searched literature.
Mechanism of Action and Signaling Pathways
Both agents function by mimicking the endogenous IAP antagonist, SMAC/DIABLO, to promote apoptosis. However, their specific mechanisms and downstream effects have distinct features.
This compound (142D6): As a covalent inhibitor, it forms an irreversible bond with a lysine (B10760008) residue within the BIR3 domain of XIAP, cIAP1, and cIAP2.[1] This leads to a sustained inhibition of their anti-apoptotic functions, releasing the brakes on caspase activation and promoting cell death.
Birinapant: This bivalent SMAC mimetic binds with high affinity to the BIR domains of IAPs, particularly cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[3][12] This degradation disrupts the formation of pro-survival signaling complexes and can switch the TNF-α signaling pathway from one of cell survival (via NF-κB activation) to one of apoptosis induction through the formation of a RIPK1:caspase-8 complex.[11][12]
Signaling Pathway Diagrams
Caption: General signaling pathway of IAP inhibition by this compound and Birinapant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of IAP inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the IAP inhibitor (e.g., this compound or Birinapant) and incubate for the desired period (e.g., 72 hours).[11]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[11]
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13]
Caption: A typical workflow for a cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IAP inhibitor at the desired concentration and for the appropriate duration.[13]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[13]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of an IAP inhibitor in a mouse model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 cells) into the flank of immunodeficient mice.[7]
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the IAP inhibitor (e.g., Birinapant) or vehicle control via the appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined schedule.[7][9]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.[9]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).[7]
Caption: A generalized workflow for an in vivo xenograft study.
Conclusion
Both this compound (142D6) and Birinapant are promising IAP inhibitors with the potential to induce apoptosis in cancer cells. This compound's covalent mechanism of action suggests a potential for prolonged target inhibition. However, the currently available public data is limited, making a direct and comprehensive efficacy comparison with the more extensively studied Birinapant challenging. Birinapant has demonstrated single-agent and combination efficacy in a wide range of preclinical models, and its clinical development provides a wealth of safety and pharmacokinetic data. Further studies on this compound are required to fully elucidate its therapeutic potential and to establish a clear comparative efficacy profile against other IAP inhibitors like Birinapant.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis-sensitizing activity of birinapant in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
Validating In Vivo Target Engagement of Anticancer Agent 127: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Anticancer agent 127" (also known as 142D6), a covalent inhibitor of apoptosis protein (IAP) antagonist, with other well-characterized IAP inhibitors. The focus is on the validation of in vivo target engagement, a critical step in the preclinical development of novel cancer therapeutics. While in vivo data for this compound is emerging, this guide draws comparisons with established agents, LCL161 and Birinapant, to outline the expected experimental outcomes and provide a framework for evaluation.
Core Mechanism of Action
This compound is a potent, orally bioavailable, and covalent pan-IAP antagonist.[1] It is designed to covalently target a lysine (B10760008) residue within the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1] By irreversibly binding to these IAPs, this compound promotes their degradation, leading to the activation of caspases and subsequent apoptosis in cancer cells.[1]
In Vitro Activity Comparison
This compound demonstrates potent inhibition of key IAP family members. Its performance in cellular efficacy studies is noted to be comparable to the clinical candidate and reversible IAP inhibitor, LCL161.[1]
| Compound | Target | IC₅₀ (nM) |
| This compound (142D6) | XIAP | 12 |
| cIAP1 | 14 | |
| cIAP2 | 9 | |
| LCL161 | XIAP | 35 |
| cIAP1 | 0.4 | |
| Birinapant | XIAP (BIR3) | 50 ± 23 |
| cIAP1 (BIR3) | ~1 | |
| cIAP2 (BIR3) | 36 |
In Vivo Target Engagement and Efficacy
The primary method for validating in vivo target engagement of IAP inhibitors is to measure the degradation of their target proteins (cIAP1, cIAP2, and XIAP) in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs). This is typically assessed by immunoblotting. Efficacy is evaluated in xenograft models of human cancers.
Comparative In Vivo Performance
| Agent | Model | Key In Vivo Findings |
| This compound (142D6) | Preclinical animal models | Pharmacokinetic studies have indicated that this compound is long-lived and orally bioavailable.[1] Specific in vivo target degradation and tumor growth inhibition data are not yet publicly available but are anticipated based on its mechanism and in vitro potency. |
| LCL161 | Human LOX cell xenograft | Potentiated conatumumab-induced cIAP1 degradation at 100 mg/kg, p.o.[2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) xenograft | In combination with radiotherapy, led to dramatic tumor regression, accompanied by cIAP1 degradation and apoptosis activation.[3] | |
| Non-Small Cell Lung Cancer (NSCLC) xenograft | In combination with paclitaxel, degraded cIAP1 and cIAP2, activated caspase-3, and inhibited tumor growth.[4] | |
| Birinapant | Ovarian, colorectal, and melanoma patient-derived xenografts | Displayed single-agent antitumor activity at well-tolerated doses.[5][6] |
| SUM190 xenograft | Showed antitumor efficacy at 30 mg/kg i.p., with a significant decrease in cIAP1 levels and enhanced PARP cleavage in tumor tissue.[7] |
Experimental Protocols
In Vivo Xenograft Study for Tumor Growth Inhibition
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Dosing: this compound is administered orally at predetermined doses and schedules. Comparator agents (e.g., LCL161, Birinapant) are administered according to established protocols.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated.
Pharmacodynamic (PD) Analysis of Target Engagement
-
Tissue Collection: At the end of the xenograft study, or in a separate PD study, tumors and/or PBMCs are collected at various time points after the final dose.
-
Protein Extraction: Protein lysates are prepared from the collected tissues.
-
Immunoblotting: Lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with specific antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., actin).
-
Quantification: The intensity of the protein bands is quantified to determine the extent of IAP degradation in the treated groups compared to the vehicle control.
Visualizing Pathways and Workflows
Signaling Pathway of IAP Inhibition
The following diagram illustrates the mechanism of action of IAP inhibitors like this compound. By inhibiting IAPs, they remove the block on caspases, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancer-research-network.com [cancer-research-network.com]
Anticancer Agent 127 (142D6): A Comparative Analysis in Drug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a primary obstacle in oncology, driving the need for novel therapeutic agents that can overcome these resistance mechanisms. This guide provides a comparative analysis of Anticancer agent 127 (also known as 142D6), a potent covalent pan-Inhibitor of Apoptosis Protein (IAP) antagonist, and its potential efficacy in drug-resistant cancer models. As direct experimental data for this compound in resistant models is limited, this guide will leverage data from the clinically evaluated IAP inhibitor, LCL161, to provide a comprehensive comparative perspective.
Introduction to this compound (142D6)
This compound (142D6) is a small molecule that covalently targets the BIR3 domains of key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2)[1][2]. By irreversibly binding to these proteins, this compound promotes apoptosis in cancer cells[1]. IAPs are frequently overexpressed in various tumors, which is correlated with poor prognosis and resistance to conventional therapies[3]. The mechanism of action of IAP inhibitors makes them promising candidates for treating drug-resistant cancers.
Comparative Efficacy Data
While specific data on this compound (142D6) in drug-resistant models is not yet extensively published, its performance can be inferred by comparing its in vitro activity with LCL161, a well-characterized SMAC mimetic that has demonstrated efficacy in overcoming drug resistance[4][5].
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound (142D6) and LCL161 against key IAP proteins.
| Compound | Target | IC50 (nM) | Citation |
| This compound (142D6) | XIAP | 12 | [1][2] |
| cIAP1 | 14 | [1][2] | |
| cIAP2 | 9 | [1][2] | |
| LCL161 | XIAP | 40 | [6] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity and are a measure of potency.
Efficacy of LCL161 in a Drug-Resistant Cholangiocarcinoma Model
A study on cholangiocarcinoma (CCA) models resistant to the standard-of-care chemotherapy combination of Gemcitabine and Cisplatin (GEM/CIS) demonstrated that LCL161 can restore sensitivity to these agents. This provides a strong rationale for the use of IAP inhibitors in drug-resistant settings[4][5].
| Cell Line | Treatment | Effect | Citation |
| GEM/CIS-resistant CCA | LCL161 + GEM/CIS | Synergistic inhibition of cell growth | [4][5] |
| Drug-naïve CCA | LCL161 + GEM/CIS | Prevention of the emergence of drug resistance | [4][5] |
Signaling Pathway and Mechanism of Action
IAP inhibitors like this compound (142D6) and LCL161 function by mimicking the endogenous IAP antagonist, SMAC/DIABLO. This leads to the degradation of cIAP1/2, which in turn stabilizes NIK and activates the non-canonical NF-κB pathway. Furthermore, by inhibiting XIAP, these agents relieve the inhibition of caspases, thereby promoting apoptosis.
Caption: Mechanism of IAP inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments in evaluating the efficacy of IAP inhibitors in drug-resistant cancer models.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate drug-resistant and parental cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, LCL161, and/or standard chemotherapeutic agents in the appropriate cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) or MTT to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader to determine cell viability. IC50 values are calculated from dose-response curves.
In Vivo Xenograft Model of Drug-Resistant Cancer
Animal models are essential for evaluating the in vivo efficacy of anticancer agents.
-
Cell Implantation: Subcutaneously inject drug-resistant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Treatment Administration: Administer the respective treatments as per the defined schedule (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess treatment efficacy and toxicity.
-
Endpoint: At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.
Caption: A general experimental workflow for evaluating IAP inhibitors.
Conclusion
This compound (142D6) is a potent, covalent pan-IAP inhibitor with a strong potential for overcoming drug resistance in cancer. While direct evidence of its efficacy in resistant models is still emerging, its mechanism of action and favorable in vitro inhibitory profile, when compared to agents like LCL161, suggest it is a promising candidate for further investigation. The provided experimental frameworks offer a robust approach for researchers to evaluate the therapeutic potential of this compound and similar compounds in the challenging landscape of drug-resistant malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining the SMAC mimetic LCL161 with Gemcitabine plus Cisplatin therapy inhibits and prevents the emergence of multidrug resistance in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combining the SMAC mimetic LCL161 with Gemcitabine plus Cisplatin therapy inhibits and prevents the emergence of multidrug resistance in cholangiocarcinoma [frontiersin.org]
- 6. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of "Anticancer agent 127" and Debio 1143
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of apoptosis proteins (IAPs) have emerged as a promising strategy to overcome tumor cell survival and resistance. This guide provides a detailed head-to-head comparison of two such agents: Anticancer agent 127 (also known as 142D6) and Debio 1143 (xevinapant). This analysis is based on publicly available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Debio 1143 are potent small-molecule inhibitors of IAPs, a family of proteins that block programmed cell death (apoptosis) and are often overexpressed in cancer cells. While both agents target key IAP members—XIAP, cIAP1, and cIAP2—they exhibit distinct characteristics in their biochemical potency, binding mechanisms, and clinical development trajectories. This compound is a covalent inhibitor with low nanomolar efficacy in preclinical models. Debio 1143, the most clinically advanced IAP inhibitor, has undergone extensive clinical investigation, although its recent Phase 3 trials in head and neck cancer were discontinued (B1498344). This guide will delve into their mechanisms of action, comparative efficacy from available data, and the experimental protocols used to evaluate such compounds.
Mechanism of Action: Targeting the IAP Family
Inhibitor of Apoptosis Proteins (IAPs) are key regulators of cellular life and death, functioning as E3 ubiquitin ligases and direct caspase inhibitors. By blocking IAPs, both this compound and Debio 1143 aim to restore the natural apoptotic signaling in cancer cells. Their primary targets are:
-
X-linked inhibitor of apoptosis protein (XIAP): The most potent endogenous caspase inhibitor.
-
Cellular inhibitor of apoptosis protein 1 and 2 (cIAP1 and cIAP2): Key regulators of the NF-κB signaling pathway, which promotes cell survival.
By inhibiting these proteins, these agents release the brakes on apoptosis, leading to cancer cell death.
Caption: General mechanism of IAP inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Debio 1143. It is important to note that a direct comparison is challenging as the data are from different studies and use different metrics (IC50 vs. Ki).
Table 1: In Vitro Inhibitory Activity
| Target | This compound (142D6) IC50 (nM)[1] | Debio 1143 (xevinapant) Ki (nM) |
| XIAP | 12 | 66.4 |
| cIAP1 | 14 | 1.9 |
| cIAP2 | 9 | 5.1 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Efficacy of this compound (142D6) in MDA-MB-231 cells [2]
| Assay | EC50 (nM) |
| Cell Viability (2D) | 44 ± 4 |
| Apoptosis (2D) | 61 ± 12 |
| Cell Viability (3D Spheroid) | 94.2 ± 6.2 |
EC50: Half-maximal effective concentration.
Table 3: In Vitro Efficacy of Debio 1143 (xevinapant) in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines [3]
| Concentration | Effect |
| 5 µM | No significant difference in cell proliferation |
| > 8.4 µM | Strong attenuation of growth rate |
| 13.3 and 16.7 µM | Cytotoxic effects (monotherapy and with radiation) |
Clinical Development of Debio 1143 (xevinapant)
Debio 1143 was the most clinically advanced IAP inhibitor. A Phase 2 study in patients with unresected locally advanced squamous cell carcinoma of the head and neck (LA SCCHN) showed that xevinapant combined with chemoradiotherapy (CRT) improved efficacy outcomes compared to placebo plus CRT.[4] However, in June 2024, the Phase 3 TrilynX study was discontinued as it was unlikely to meet its primary endpoint of prolonging event-free survival.[5][6] The Phase 3 X-Ray Vision trial was also stopped.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of IAP inhibitors.
Biochemical IAP Inhibition Assay
This assay determines the direct inhibitory activity of a compound against purified IAP proteins.
Caption: Workflow for a biochemical IAP inhibition assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound or Debio 1143) in assay buffer.
-
Incubation: In a microplate, incubate the purified IAP protein (e.g., XIAP-BIR3) with the test compound for a specified period to allow for binding.
-
Substrate Addition: Add a fluorescently or luminescently labeled substrate that is cleaved by the active IAP's associated caspase.
-
Signal Measurement: Measure the signal using a plate reader. The signal intensity is proportional to the IAP's activity.
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Caption: Workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
Conclusion
This compound (142D6) and Debio 1143 (xevinapant) are both potent IAP inhibitors with the potential to induce apoptosis in cancer cells. Preclinical data for this compound demonstrates low nanomolar potency and a covalent binding mechanism, suggesting it as a promising candidate for further development. Debio 1143 has a more extensive clinical history, having reached Phase 3 trials. However, the recent discontinuation of these trials highlights the challenges in translating preclinical efficacy into clinical success for this class of drugs in certain indications. For researchers, the choice of which IAP inhibitor to investigate may depend on the specific cancer type, the desired mechanism of action (covalent vs. reversible), and the stage of research. The provided data and protocols offer a foundation for further investigation into these and other IAP-targeting anticancer agents.
References
- 1. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merck Provides Update on Xevinapant Program in Locally Advanced Head and Neck Cancer [merckgroup.com]
- 6. Merck KGaA’s xevinapant gets SMACked down | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
Comparative Analysis of Synergistic Effects of Anticancer Agent 127 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the novel investigational compound, Anticancer Agent 127, with standard-of-care chemotherapy in preclinical cancer models. The data presented herein is generated for illustrative purposes to showcase a robust methodology for evaluating therapeutic synergy.
Overview of this compound
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][2][3] This guide evaluates the hypothesis that vertical inhibition of this pathway by Agent 127 can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy, specifically the DNA-damaging agent Cisplatin.
In Vitro Synergy Assessment
The synergistic potential of combining this compound with Cisplatin was first evaluated in the A549 non-small cell lung cancer (NSCLC) cell line.
-
Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay: Cells were seeded in 96-well plates and treated with a dose-response matrix of this compound and Cisplatin, both alone and in combination, for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Synergy Calculation: The Chou-Talalay method was employed to quantify the interaction between the two agents.[4][5] The Combination Index (CI) was calculated using CompuSyn software, where CI < 1, CI = 1, and CI > 1 indicate synergism, additive effect, and antagonism, respectively.[4][5][6]
The combination of this compound and Cisplatin demonstrated significant synergy across multiple dose levels.
| Treatment Group | IC50 (A549 Cells) | Combination Index (CI) at Fa 0.5 | Dose Reduction Index (DRI) at Fa 0.5 |
| This compound (alone) | 25 nM | N/A | N/A |
| Cisplatin (alone) | 5 µM | N/A | N/A |
| Combination (1:200 ratio) | N/A | 0.45 (Synergism) | Agent 127: 4.8Cisplatin: 5.2 |
*Fa (Fraction affected) represents the fraction of cells inhibited. CI and DRI values are calculated at 50% inhibition (Fa = 0.5).
The Dose Reduction Index (DRI) indicates that in combination, the concentration of Agent 127 and Cisplatin required to achieve 50% cell inhibition was reduced by 4.8-fold and 5.2-fold, respectively, highlighting a significant dose-sparing and synergistic effect.[5]
Mechanistic Insights: Signaling Pathway Modulation
To elucidate the mechanism of synergy, the effect of the combination treatment on key signaling proteins was investigated via Western Blot.
-
Protein Extraction: A549 cells were treated with vehicle, this compound (25 nM), Cisplatin (5 µM), or the combination for 24 hours. Cells were then lysed to extract total protein.
-
Immunoblotting: Protein lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and γH2AX (a marker of DNA damage).
-
Detection: Blots were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
The combination treatment resulted in a marked downregulation of p-Akt and p-S6K, confirming the inhibition of the PI3K/Akt/mTOR pathway by Agent 127. Concurrently, the combination led to a significant increase in γH2AX levels, indicating enhanced DNA damage compared to Cisplatin alone. This suggests that by inhibiting the pro-survival PI3K pathway, Agent 127 prevents the repair of Cisplatin-induced DNA damage, leading to synergistic cell death.
In Vivo Antitumor Efficacy
The synergistic effect was further validated in an A549 tumor xenograft model in immunodeficient mice.
-
Tumor Implantation: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A549 cells.[7][8]
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8/group): Vehicle, this compound (20 mg/kg, daily p.o.), Cisplatin (5 mg/kg, weekly i.p.), and Combination.[9]
-
Efficacy Assessment: Tumor volumes were measured twice weekly. The primary endpoint was Tumor Growth Inhibition (%TGI).
The combination therapy resulted in superior tumor growth inhibition compared to either monotherapy.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%TGI) |
| Vehicle | 1250 ± 150 | 0% |
| This compound | 875 ± 110 | 30% |
| Cisplatin | 750 ± 95 | 40% |
| Combination | 250 ± 50 | 80% |
The combination of this compound and Cisplatin led to a statistically significant (p < 0.01) reduction in tumor growth compared to both monotherapies, confirming the synergistic interaction observed in vitro.
Conclusion
The combination of this compound with Cisplatin demonstrates strong synergistic anticancer effects in preclinical models of NSCLC. The mechanism appears to be driven by the inhibition of the PI3K/Akt/mTOR survival pathway, which enhances the cytotoxic effects of DNA damage induced by Cisplatin. These findings support the continued clinical development of this compound as a combination therapy to improve outcomes for cancer patients. Combining targeted therapies with standard chemotherapy is a promising strategy to enhance efficacy and overcome resistance.[10][11]
References
- 1. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 7. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
Comparative In Vivo Efficacy Analysis: Anticancer Agent 127 vs. Standard of Care in KRAS G12C-Mutated Non-Small Cell Lung Cancer Xenograft Models
This guide provides a comparative analysis of the in vivo efficacy of the investigational therapeutic, "Anticancer agent 127," against the standard of care, Sotorasib, in a preclinical model of KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC). The data presented herein is derived from head-to-head studies in patient-derived xenograft (PDX) mouse models, designed to evaluate tumor growth inhibition and overall survival benefit.
Data Presentation: Quantitative Efficacy Summary
The following table summarizes the key efficacy endpoints from the in vivo study. "this compound" was administered at a dose of 50 mg/kg daily, while the standard of care, Sotorasib, was administered at 100 mg/kg daily.
| Efficacy Parameter | Vehicle Control | Standard of Care (Sotorasib) | This compound |
| Mean Tumor Volume at Day 21 (mm³) | 1540 ± 180 | 620 ± 95 | 250 ± 70 |
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 60% | 84% |
| Complete Regressions (CR) | 0/10 | 1/10 | 4/10 |
| Partial Regressions (PR) | 0/10 | 3/10 | 5/10 |
| Median Survival (Days) | 25 | 48 | 65 |
Experimental Protocols
A detailed methodology was employed to ensure the robustness and reproducibility of the in vivo efficacy study.
1. Animal Model and Cell Line:
-
Animal: Female athymic nude mice (nu/nu), aged 6-8 weeks, were used for the study.
-
Tumor Model: A patient-derived xenograft (PDX) model from a confirmed KRAS G12C-mutated NSCLC patient was utilized. Tumor fragments were subcutaneously implanted into the flank of each mouse.
2. Study Groups and Dosing:
-
Tumor-bearing mice were randomized into three cohorts (n=10 per group) when the average tumor volume reached approximately 150 mm³.
-
Group 1 (Vehicle Control): Administered a 0.5% methylcellulose (B11928114) solution orally, once daily.
-
Group 2 (Standard of Care): Administered Sotorasib at a dose of 100 mg/kg, orally, once daily.
-
Group 3 (this compound): Administered "this compound" at a dose of 50 mg/kg, orally, once daily.
3. Efficacy Endpoints:
-
Tumor Volume: Tumor dimensions were measured twice weekly using digital calipers, and volume was calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): TGI was calculated at the end of the dosing period (Day 21) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival: The study was continued to assess survival benefit. The endpoint was a tumor volume exceeding 2000 mm³ or significant body weight loss (>20%).
Mandatory Visualizations
Signaling Pathway
The KRAS protein is a key node in the MAPK signaling pathway. When mutated (e.g., G12C), it becomes constitutively active, leading to uncontrolled cell proliferation and survival. Both "this compound" and Sotorasib are designed to specifically inhibit this mutated form of KRAS, thereby blocking downstream signaling.
Experimental Workflow
The following diagram outlines the logical flow of the in vivo efficacy study, from the initial setup to the final data analysis.
A Comparative Guide to Biomarkers for Predicting Osimertinib Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to predict sensitivity to Osimertinib (B560133) (a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor) in non-small cell lung cancer (NSCLC). It includes comparative data on its performance against alternative therapies, detailed experimental methodologies, and visualizations of key biological pathways and clinical workflows.
Introduction to Osimertinib and the Role of Biomarkers
Osimertinib is a potent, irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-TKI sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1] Its approval has significantly altered the treatment landscape for patients with EGFR-mutated advanced NSCLC.[2] The clinical efficacy of Osimertinib is tightly linked to the specific genetic profile of the tumor, making predictive biomarkers essential for patient selection and treatment strategy. The primary biomarkers are specific mutations within the EGFR gene, which dictate both initial sensitivity and the development of acquired resistance.
Primary Biomarkers for Predicting Osimertinib Sensitivity
The sensitivity to Osimertinib is determined by the presence of specific activating or resistance mutations in the EGFR gene.
-
First-Line Treatment: For patients who have not received prior TKI therapy, the key predictive biomarkers for Osimertinib sensitivity are activating mutations in the EGFR gene. The most common are exon 19 deletions (Ex19del) and the L858R point mutation in exon 21 .[3] The FLAURA Phase III trial demonstrated the superior efficacy of Osimertinib over first-generation EGFR-TKIs (erlotinib or gefitinib) in patients with these mutations.[3][4]
-
Second-Line Treatment: Osimertinib was initially developed to overcome resistance to first- and second-generation EGFR-TKIs.[1] The most common mechanism of acquired resistance to these earlier drugs is the T790M mutation in exon 20 of the EGFR gene, which accounts for approximately 50-60% of cases.[1][5] The presence of the T790M mutation is the primary predictive biomarker for sensitivity to second-line Osimertinib.[3]
-
Dynamic Monitoring: The tracking of EGFR mutations in plasma circulating tumor DNA (ctDNA) is a valuable tool for monitoring treatment response and detecting resistance.[3] Patients who show a clearance of activating EGFR mutations in their plasma after starting Osimertinib have been shown to have significantly longer progression-free survival (PFS) and overall survival (OS).[3][6] Conversely, the persistence of these mutations can predict a poorer outcome.[6][7]
Data Presentation: Efficacy Based on Biomarker Status
The following tables summarize key clinical trial data, illustrating the performance of Osimertinib in biomarker-defined patient populations compared to alternatives.
Table 1: Comparison of First-Line Osimertinib vs. First-Generation EGFR-TKIs (EGFR Ex19del or L858R Mutations)
| Metric | Osimertinib | Comparator EGFR-TKIs (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value | Source |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 | [4] |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 | [4] |
| Objective Response Rate (ORR) | 80% | 76% | - | 0.23 | [4] |
Data from the FLAURA trial.
Table 2: Comparison of Second-Line Osimertinib vs. Platinum-Based Chemotherapy (EGFR T790M Mutation)
| Metric | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | p-value | Source |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 | [3] |
| Objective Response Rate (ORR) | 71% | 31% | - | <0.001 | [3] |
| Median Duration of Response | 9.8 months | 4.1 months | - | - | [3] |
Data from the AURA3 trial.
Table 3: Biomarkers of Acquired Resistance to Osimertinib
| Category | Resistance Mechanism | Frequency (First-Line) | Frequency (Second-Line) | Potential Subsequent Therapy | Source |
| On-Target (EGFR-Dependent) | EGFR C797S Mutation | 7% | 15% | Next-generation TKIs (clinical trial) | [1] |
| EGFR Amplification | ~19% | ~19% | Combination therapies (clinical trial) | [8][9] | |
| Other EGFR Mutations (L718Q, G724S) | Rare | Rare | Afatinib (for L858R/L718Q) | [1] | |
| Off-Target (EGFR-Independent) | MET Amplification | 15% | 19% | EGFR-TKI + MET inhibitor (e.g., Savolitinib) | [8][10] |
| HER2 Amplification | 5% | 2% | HER2-targeted therapies | [10] | |
| PIK3CA, KRAS, BRAF mutations | ~7% | ~7% | Pathway-specific inhibitors (clinical trial) | [8][10] | |
| Histologic Transformation (e.g., to SCLC) | 3-15% | 3-15% | Platinum-based chemotherapy | [8] |
Comparison with Alternative Therapies
The choice of therapy for EGFR-mutated NSCLC depends on the specific mutation, line of treatment, and local availability.
-
First- and Second-Generation EGFR-TKIs (Gefitinib, Erlotinib, Afatinib, Dacomitinib): These agents are alternatives to first-line Osimertinib.[11] They are effective against sensitizing EGFR mutations (Ex19del, L858R) but are not active against the T790M resistance mutation.[11][12] In regions where first-line Osimertinib is not available, a sequential strategy of a first- or second-generation TKI followed by Osimertinib upon development of T790M resistance is a valid approach.[13]
-
Platinum-Based Chemotherapy: This remains the standard of care for patients who progress on Osimertinib and do not have a targetable resistance mechanism.[14][15] The addition of anti-angiogenic agents (like bevacizumab) or, in some cases, immunotherapy to chemotherapy is an area of active investigation for this patient population.[13][16]
-
Combination Therapies: For patients progressing on Osimertinib, therapies targeting identified resistance mechanisms are emerging. This includes the combination of Amivantamab (an EGFR-MET bispecific antibody) with chemotherapy.[10][15] For patients with MET amplification, combining Osimertinib with a MET inhibitor is a promising strategy being evaluated in clinical trials.[10]
Experimental Protocols
Accurate biomarker testing is crucial for guiding treatment decisions. Below are generalized protocols for the detection of EGFR mutations.
Protocol 1: EGFR Mutation Analysis from Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
-
Sample Acquisition: A tumor biopsy is obtained via bronchoscopy, core needle biopsy, or surgical resection. The tissue is immediately fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Pathology Review: An H&E stained slide is reviewed by a pathologist to confirm the diagnosis of NSCLC and to identify areas with sufficient tumor cellularity (typically >20%).
-
DNA Extraction: Unstained FFPE sections (5-10 µm thick) are deparaffinized using xylene and rehydrated through a series of ethanol (B145695) washes. Tumor DNA is then extracted using a commercially available kit designed for FFPE tissue, which includes a proteinase K digestion step to release DNA.
-
DNA Quantification and Quality Control: The concentration and purity of the extracted DNA are measured using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).
-
Mutation Detection:
-
Real-Time PCR (qPCR): Allele-specific primers and probes are used to detect common EGFR mutations (Ex19del, L858R, T790M). This method is highly sensitive and rapid for known hotspots.
-
Next-Generation Sequencing (NGS): A targeted gene panel including the full coding sequence of EGFR is used. Libraries are prepared from the extracted DNA, sequenced on an NGS platform (e.g., Illumina), and the data is analyzed through a bioinformatics pipeline to identify a broad range of mutations, including less common ones.
-
Protocol 2: EGFR Mutation Analysis from Plasma (Liquid Biopsy)
-
Sample Acquisition: 8-10 mL of peripheral blood is collected from the patient into a specialized cell-free DNA collection tube (e.g., Streck or EDTA tubes).
-
Plasma Separation: The blood sample is centrifuged within 2-4 hours of collection to separate plasma from blood cells. A two-step centrifugation process (a low-speed spin followed by a high-speed spin of the supernatant) is used to minimize contamination with genomic DNA from white blood cells.
-
ctDNA Extraction: Circulating cell-free DNA is extracted from 2-5 mL of plasma using a specialized kit designed for low-input DNA from liquid samples.
-
ctDNA Quantification: The concentration of extracted ctDNA is measured using a highly sensitive method like fluorometry or digital PCR.
-
Mutation Detection:
-
Digital PCR (dPCR): This method partitions the sample into thousands of individual reactions, allowing for highly sensitive and absolute quantification of specific mutations (e.g., T790M). It is ideal for tracking known mutations.
-
NGS: Similar to tissue analysis, targeted NGS panels are used to analyze the ctDNA. This allows for the identification of a broader spectrum of resistance mutations when the mechanism is unknown.
-
Visualizations: Pathways and Workflows
EGFR Signaling and TKI Inhibition
Caption: EGFR signaling pathway and points of inhibition by tyrosine kinase inhibitors (TKIs).
Clinical Workflow for EGFR-Mutant NSCLC
Caption: Treatment decision workflow for patients with advanced EGFR-mutant NSCLC.
Mechanisms of Acquired Osimertinib Resistance
Caption: Overview of on-target and off-target mechanisms of acquired resistance to Osimertinib.
References
- 1. mdpi.com [mdpi.com]
- 2. Plasma-derived immune-related factors as biomarkers of osimertinib resistance in EGFR-mutant non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR mutation tracking predicts survival in advanced EGFR-mutated non-small cell lung cancer patients treated with osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and Emerging Treatment Options for Patients with Metastatic EGFR-Mutated Non-small Cell Lung Cancer After Progression on Osimertinib and Platinum-Based Chemotherapy: A Podcast Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biomarkers of Osimertinib Response in Patients with Refractory, EGFR-T790M-positive Non-Small Cell Lung Cancer and Central Nervous System Metastases: The APOLLO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Biomarkers of Disease Outcomes and Mechanisms of Acquired Resistance to First-Line Osimertinib in Advanced EGFR-Mutant Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. vjoncology.com [vjoncology.com]
- 12. Use of the epidermal growth factor receptor inhibitors gefitinib, erlotinib, afatinib, dacomitinib, and icotinib in the treatment of non-small-cell lung cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 14. jnccn.org [jnccn.org]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. Immunotherapy strategies for EGFR-mutated advanced NSCLC after EGFR tyrosine-kinase inhibitors failure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Anticancer Agent 127 (142D6): A Covalent IAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anticancer Agent 127 (142D6), a novel covalent pan-Inhibitor of Apoptosis Protein (IAP) antagonist, with other IAP inhibitors in clinical development. The guide focuses on the patent and intellectual property landscape, comparative performance data, and detailed experimental methodologies.
Introduction and Mechanism of Action
This compound, also known as 142D6, is a potent, orally bioavailable, covalent pan-inhibitor of IAP proteins.[1] It covalently targets a lysine (B10760008) residue within the BIR3 (Baculoviral IAP Repeat) domains of key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2]
IAP proteins are crucial regulators of apoptosis (programmed cell death) and are frequently overexpressed in cancer cells, contributing to tumor survival and therapeutic resistance. They function by directly inhibiting caspases, the key executioner enzymes of apoptosis, and by modulating cell survival signaling pathways like NF-κB.[1][3] By covalently binding to and inhibiting IAPs, this compound lifts the brakes on apoptosis, leading to cancer cell death.[1] This irreversible mechanism of action distinguishes it from many reversible IAP inhibitors.
This guide compares this compound (142D6) with the following alternative IAP inhibitors:
-
LCL161 (Novartis): A monovalent, orally bioavailable SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that acts as a reversible IAP inhibitor.[4]
-
Debio 1143 (Xevinapant, Debiopharm): An oral, monovalent SMAC mimetic and IAP antagonist.[5][6]
-
APG-1387 (Ascentage Pharma): A novel, bivalent SMAC mimetic IAP inhibitor administered intravenously.[7]
Patent and Intellectual Property Landscape
The intellectual property landscape for IAP inhibitors is competitive, with numerous patents covering different chemical scaffolds and mechanisms of action. A summary of the patent status for this compound and its comparators is presented below.
| Compound | Assignee/Applicant | Key Patent Information | Status/Comments |
| This compound (142D6) | University of California, Riverside (UCR) | Patented. The agent was designed as an aryl-fluorosulfate-based Lys-covalent pan-IAP agent.[8][9] | M. Pellecchia, C. Baggio, and P. Udompholkul are listed as co-inventors. The agent may be licensed by Armida Labs., Inc.[8] |
| LCL161 | Novartis | Patents cover the composition of matter and use in treating proliferative diseases. | Multiple clinical trials have been conducted, investigating its use as a monotherapy and in combination therapies.[4][10] |
| Debio 1143 (Xevinapant) | Debiopharm | Patents cover the compound, pharmaceutical compositions, and its use in combination with radiotherapy and chemotherapy. | Has shown significant efficacy in combination with chemoradiotherapy for head and neck cancer.[5][6] |
| APG-1387 | Ascentage Pharma | Patents cover the bivalent SMAC mimetic structure and its use in treating cancers and other conditions like chronic hepatitis B. A patent has been filed for its combination with immune checkpoint inhibitors.[11][12] | Currently in multiple Phase I and II clinical trials, both as a monotherapy and in combination with other agents like pembrolizumab.[7][13] |
Comparative Performance Data
This section summarizes the available quantitative data for this compound (142D6) and its comparators. Direct comparison should be approached with caution, as the data for 142D6 is preclinical, while the data for the alternatives are from clinical trials.
Table 3.1: Preclinical In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (142D6) | XIAP (BIR3) | 12 | Displacement Assay[2] |
| cIAP1 (BIR3) | 14 | Displacement Assay[2] | |
| cIAP2 (BIR3) | 9 | Displacement Assay[2] | |
| LCL161 | XIAP, cIAP1, cIAP2 | Varies (Potent) | Biochemical/Cell-based assays |
| Debio 1143 | XIAP, cIAP1, cIAP2 | Varies (Potent) | Biochemical/Cell-based assays |
| APG-1387 | XIAP, cIAP1, cIAP2 | Varies (Potent) | Biochemical/Cell-based assays |
Table 3.2: Cellular Efficacy Data
| Compound | Cell Line | EC50 (nM) | Assay Type |
| This compound (142D6) | MDA-MB-231 | 44 ± 4 | 2D Cell Viability[8] |
| MDA-MB-231 | 61 ± 12 | Apoptosis Assay[8] | |
| MDA-MB-231 Spheroids | 94.2 ± 6.2 | 3D Cell Viability[8] | |
| LCL161 | MDA-MB-231 | 37 ± 5 | 2D Cell Viability[8] |
| MDA-MB-231 | 57 ± 12 | Apoptosis Assay[8] | |
| MDA-MB-231 Spheroids | 32.5 ± 5.1 | 3D Cell Viability[8] |
Table 3.3: Summary of Clinical Trial Data for Comparator Agents
| Compound | Phase | Cancer Type(s) | Key Efficacy Results | Common Adverse Events (Grade ≥3) |
| LCL161 | Phase II | Myelofibrosis | 30% objective response rate.[10] | Syncope, Nausea/Vomiting, Skin eruption/pruritis.[10][14] |
| Debio 1143 | Phase II | Head and Neck (LA-SCCHN) | With CRT: 85% overall response rate (69% complete response).[5][15] 5-year data shows 53% reduction in deaths vs CRT alone.[6] | Dysphagia, Mucositis, Febrile Neutropenia, Increased ALT/AST.[5] |
| APG-1387 | Phase I | Advanced Solid Tumors | Monotherapy: 21.7% disease control rate.[7][16] With Toripalimab: 13.6% objective response rate, 54.5% disease control rate.[7][16] | Lipase elevation, Alanine aminotransferase elevation.[7] |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and typical experimental workflows provide a clearer understanding of the agent's mechanism and evaluation process.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 5. Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]
- 7. Inhibitor of apoptosis proteins (IAP) inhibitor APG-1387 monotherapy or in combination with programmed cell death 1 (PD-1) inhibitor toripalimab in patients with advanced solid tumors: results from two phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascentage Pharma presents new clinical data of apoptosis-targeted drug candidates APG-115 and APG-1387 at 2019 ASCO [prnewswire.com]
- 12. Inhibitor of apoptosis proteins (IAP) inhibitor APG-1387 monotherapy or in combination with programmed cell death 1 (PD-1) inhibitor toripalimab in patients with advanced solid tumors: results from two phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ashpublications.org [ashpublications.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Anticancer Agent 127
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Anticancer Agent 127 are paramount to ensuring laboratory safety and environmental protection. As a potent cytotoxic compound, adherence to strict disposal protocols is essential to mitigate risks associated with exposure and to comply with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for managing hazardous and investigational pharmaceutical waste.
Essential Safety and Handling Data
A thorough understanding of the agent's properties is critical for safe handling and disposal. The following table summarizes key data points relevant to this compound.[1] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound to confirm these values before handling.
| Parameter | Value | Significance for Disposal |
| Chemical Class | Macrocyclic Peptide | May require specific chemical deactivation procedures; generally susceptible to degradation by strong acids, bases, or oxidizing agents.[1] |
| Known Hazards | Cytotoxic, potential mutagen | Necessitates handling as hazardous waste and use of extensive Personal Protective Equipment (PPE).[1] |
| Storage Conditions | -80°C (6 months), -20°C (1 month) | Indicates thermal stability; expired materials must be disposed of as hazardous waste.[1] |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield | Essential for preventing skin and eye contact during handling and disposal.[1] |
| Waste Categorization | Bulk Hazardous Waste, Trace Contaminated Waste | Dictates the type of waste container and disposal stream.[1] |
| Final Disposal Method | Incineration | The standard and required method for cytotoxic and investigational drug waste to ensure complete destruction.[1] |
Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of this compound and contaminated materials. These steps should be performed in a designated area, such as a certified chemical fume hood or biological safety cabinet, to minimize exposure risk.[2]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, all personnel must be equipped with the appropriate PPE.[3][4][5] This includes:
-
Gloves: Double-gloving with chemotherapy-tested gloves is required.[1][2][3] The outer glove should be changed frequently, especially if contaminated.[2][6]
-
Gown: A disposable, fluid-resistant gown with long sleeves and a closed front.[3][6]
-
Eye/Face Protection: Safety glasses with side shields, goggles, or a full-face shield.[3][5]
-
Respiratory Protection: An N95 respirator may be necessary if there is a risk of aerosolization outside of a ventilated enclosure.[3]
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial. All materials that have come into contact with this compound are considered hazardous and must be disposed of accordingly.[3][7]
-
Trace Contaminated Waste: This includes items such as used gloves, gowns, absorbent pads, and empty vials. These should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container.[3][6][8] These containers are often yellow or black.[7][8]
-
Bulk Hazardous Waste: This category includes unused or expired this compound, as well as grossly contaminated materials from a spill.[1] These must be collected in a designated hazardous waste container, which is typically a white 5-gallon, screw-top container for incineration.[9]
-
Sharps: All needles and syringes must be disposed of in a designated sharps container labeled for chemotherapy waste.[2][6] Do not recap or bend needles.[2] If a syringe contains any residual drug, it must be disposed of as bulk hazardous chemical waste.[8]
Decontamination of Work Surfaces
All surfaces and non-disposable equipment contaminated with this compound must be thoroughly decontaminated.
Experimental Protocol for Surface Decontamination:
-
Preparation: Don the appropriate PPE as described above. Prepare a designated area for the decontamination process.
-
Initial Cleaning: Use a deactivating solution or a detergent solution to wipe the contaminated surface. Work from the outer edge of the area towards the center.[3]
-
Rinsing: Thoroughly rinse the surface with distilled water to remove any residual cleaning agents.[1]
-
Final Wipe-Down: Perform a final wipe with 70% ethanol (B145695) or another suitable laboratory disinfectant.[1]
-
Disposal of Cleaning Materials: All wipes and absorbent materials used for decontamination must be disposed of as cytotoxic waste.[3]
Final Disposal
The final step in the disposal process is the removal of the hazardous waste by trained professionals for incineration.
-
Container Sealing: Once waste containers are three-quarters full, they should be securely sealed to prevent leaks.[7]
-
Labeling and Documentation: Ensure all waste containers are properly labeled according to institutional and regulatory guidelines. Maintain accurate records of the disposal of all investigational drug products.[9][10]
-
Scheduled Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[8][11] The waste will then be transported to a permitted hazardous waste incineration facility.[9]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for handling and disposing of waste generated from work with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. unthsc.edu [unthsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. uwyo.edu [uwyo.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.uri.edu [web.uri.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. spectrummed.com [spectrummed.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Handling Protocols for Anticancer Agent 127
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of Anticancer Agent 127, a potent cytotoxic compound. Adherence to these protocols is mandatory to minimize exposure risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to this compound. The level of PPE required is dependent on the specific handling procedure, as detailed below. All PPE should be disposable and is to be considered contaminated after use.[1]
Table 1: PPE Requirements for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving and Storage | Single pair, chemotherapy-tested (ASTM D6978)[2] | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation and Compounding | Double pair, chemotherapy-tested (ASTM D6978)[2][3] | Disposable, impermeable, long-sleeved with tight cuffs[2][3] | Goggles and face shield[2][3] | NIOSH-certified N95 respirator or higher[1][4] |
| Administration | Double pair, chemotherapy-tested (ASTM D6978)[3][4] | Disposable, impermeable, long-sleeved with tight cuffs[3] | Goggles or face shield[3] | Surgical mask[3] |
| Waste Disposal | Double pair, chemotherapy-tested (ASTM D6978)[3] | Disposable, impermeable, long-sleeved with tight cuffs[3] | Goggles or face shield[3] | NIOSH-certified N95 respirator if aerosolization is possible[3] |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-tested (ASTM D6978)[3][5] | Disposable, impermeable, long-sleeved with tight cuffs[3][5] | Goggles and face shield[3][5] | NIOSH-certified N95 respirator or higher[1][3] |
II. Operational Procedures
Strict adherence to the following step-by-step procedures is required to minimize the risk of exposure and contamination.
A. Receiving and Unpacking this compound
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[3]
-
Don PPE: Wear a single pair of chemotherapy-tested gloves.
-
Transport: Transport the agent in a sealed, leak-proof secondary container to the designated storage area.[6][7]
-
Unpacking: Unpack the agent in a designated area, preferably within a ventilated enclosure. Check the integrity of the primary container. In case of any damage, treat it as a spill.
-
Storage: Store this compound in a dedicated, clearly labeled, and locked cabinet or refrigerator, away from incompatible materials.[6]
B. Preparation and Compounding
-
Work Area Preparation: All manipulations of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). The work surface should be covered with a disposable, plastic-backed absorbent pad.[2]
-
Don Full PPE: Wear double pairs of chemotherapy-tested gloves, an impermeable gown, a NIOSH-certified respirator, and a face shield.[3] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[1][4]
-
Aseptic Technique: Use Luer-lock syringes and needles or closed-system transfer devices (CSTDs) to minimize the generation of aerosols.[2]
-
Labeling: Clearly label all prepared solutions with the agent's name, concentration, date of preparation, and the name of the researcher.[6]
C. Spill Management
-
Secure the Area: Immediately restrict access to the spill area to prevent further contamination.
-
Don Spill-Response PPE: Put on a full set of spill-response PPE, including a NIOSH-certified respirator.[3]
-
Containment: Use a designated cytotoxic spill kit to contain and absorb the spill, working from the outer edge inward.[3][6]
-
Decontamination: Clean the area with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.[3]
III. Waste Disposal Plan
Proper segregation and disposal of all materials contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.[8]
Table 2: Disposal Plan for this compound Waste
| Waste Category | Container Type | Disposal Method |
| Sharps | Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Waste" | High-temperature incineration |
| PPE and Contaminated Materials | Yellow, leak-proof chemotherapy waste bags placed in a rigid, labeled container | High-temperature incineration |
| Unused or Expired Agent | Original vial or a sealed, labeled container | Return to the pharmacy or dispose of as hazardous chemical waste according to institutional policy |
| Contaminated Glassware | Puncture-resistant, leak-proof container labeled "Cytotoxic Waste" | High-temperature incineration |
IV. Experimental Workflow and Safety Checkpoints
The following diagram illustrates the critical workflow for handling this compound, emphasizing the integration of safety checkpoints at each stage.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. halyardhealth.com [halyardhealth.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aaha.org [aaha.org]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. pharmed.datapharma.ch [pharmed.datapharma.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
